Manganese fluoride
Description
Significance of Manganese Fluorides in Contemporary Materials Science
Manganese fluorides, including manganese(II) fluoride (B91410) (MnF₂), manganese(III) fluoride (MnF₃), and manganese(IV) fluoride (MnF₄), are pivotal in modern materials science due to their diverse and significant properties. Their applications span a wide range of high-technology fields.
In the realm of energy storage, manganese fluorides are investigated as high-capacity cathode materials for lithium-ion batteries. researchgate.netethz.ch The electrochemical conversion reaction of these fluorides with lithium offers theoretical energy densities that surpass conventional intercalation-type cathodes. ethz.cheurekalert.org Research focuses on nanostructuring these materials to overcome their inherently poor electrical conductivity, thereby enhancing reaction kinetics and the reversibility of the electrochemical processes. researchgate.netresearchgate.net
Manganese fluorides also exhibit notable catalytic activity. They are employed in various chemical reactions, including the fluorination of hydrocarbons and as catalysts in organic synthesis. researchgate.netethz.ch For instance, manganese(III) fluoride is a potent fluorinating agent used to convert hydrocarbons into fluorocarbons. researchgate.net Recent breakthroughs have demonstrated the use of manganese-based catalysts for C-H bond activation, a critical process in pharmaceuticals and industrial chemistry. researchgate.netresearchgate.net A novel manganese-fluorine catalyst has shown exceptional oxidizing power, capable of oxidizing toxic toluene (B28343) derivatives with high efficiency. researchgate.net
Furthermore, the optical and magnetic properties of manganese fluorides are of significant interest. Manganese(II) fluoride is used in the production of specialty glasses and lasers. nih.govwhiterose.ac.ukacs.org Doping other fluoride crystals, such as magnesium zinc fluoride, with manganese can induce unique luminescent and magnetic properties, making them suitable for applications in optoelectronics, spintronics, and magnetic storage devices. wikipedia.org The study of their magnetic behavior, particularly the antiferromagnetic properties of MnF₂, contributes to the fundamental understanding of magnetism in materials. acs.org
Interdisciplinary Research Landscape of Manganese Fluoride Compounds
The study of manganese fluorides is inherently interdisciplinary, bridging chemistry, physics, materials science, and engineering. This convergence of disciplines is essential for unlocking the full potential of these compounds.
Chemistry and Materials Science: Chemists are focused on synthesizing novel this compound structures, including mixed-valent compounds and complex fluoromanganates. acs.orgrsc.org The synthesis of nanostructured manganese fluorides, such as nanoparticles and nanorods, is a key area of research aimed at enhancing their properties for specific applications. chemrxiv.orgroyalsocietypublishing.org Materials scientists then characterize these new materials, investigating their structural, electronic, and magnetic properties to understand their potential in devices like batteries and sensors. researchgate.netethz.ch The development of composite materials, such as this compound-carbon composites, is a collaborative effort to improve electrochemical performance in batteries. researchgate.net
Physics and Engineering: Physicists contribute by studying the fundamental properties of manganese fluorides, such as their magnetic phase transitions and electronic band structures. researchgate.net Computational physicists use methods like Density Functional Theory (DFT) to model and predict the behavior of these materials at the atomic level, guiding experimental efforts. researchgate.netmdpi.com Engineers are involved in the practical application of these materials, for example, by designing and fabricating more efficient electrodes for lithium-ion batteries or developing new laser systems. researchgate.net The purification of elemental fluorine using manganese tetrafluoride is a notable application in chemical engineering. acs.orgrsc.org
Biomedical and Environmental Science: The interdisciplinary reach of this compound research extends to biomedical and environmental applications. Manganese and fluorine-doped titanium dioxide coatings on medical implants have been shown to enhance biological activity and antibacterial properties, promoting bone cell growth while inhibiting bacteria. rsc.orgresearchgate.net In environmental science, manganese-modified materials are being explored for their ability to remove pollutants like fluoride ions from water. rsc.org
Evolution of Research Paradigms in this compound Studies
The research paradigms for studying manganese fluorides have evolved significantly, reflecting broader trends in materials science and chemistry.
From Bulk Materials to Nanoscale Engineering: Early research on manganese fluorides, dating back to the first unequivocal preparation of MnF₄ in 1961, primarily focused on the synthesis and characterization of bulk crystalline materials. rsc.org The objective was to understand their fundamental chemical and physical properties, such as crystal structure and reactivity. rsc.org Over the past two decades, the focus has dramatically shifted towards nanoscience and nanotechnology. Researchers now emphasize the synthesis of manganese fluorides as nanoparticles, nanorods, and even ultra-thin, two-dimensional layers. researchgate.netchemrxiv.orgroyalsocietypublishing.org This shift is driven by the understanding that material properties at the nanoscale can differ significantly from their bulk counterparts, offering enhanced performance in applications like batteries and catalysis. ethz.ch
Advancements in Synthesis and Characterization: The methods for synthesizing manganese fluorides have also evolved. Traditional high-temperature, solid-state reactions are now complemented by more sophisticated techniques that offer greater control over particle size, morphology, and crystallinity. These include solvothermal synthesis, microwave-assisted methods, and the use of ionic liquids as both solvent and fluorine source. researchgate.netchemrxiv.orgroyalsocietypublishing.org The development of metal-organic frameworks (MOFs) as precursors for producing porous manganese oxides and composites represents another modern approach. Concurrently, characterization techniques have become more advanced, allowing for detailed analysis of these complex materials.
The Rise of Computational Modeling: A major paradigm shift has been the integration of computational chemistry and materials modeling into the research workflow. Quantum-chemical calculations, particularly Density Functional Theory (DFT), are now routinely used to investigate the electronic structure, stability, and reaction mechanisms of this compound systems. researchgate.netnih.govmdpi.com These computational studies provide insights that are often difficult to obtain through experiments alone. For example, DFT has been used to predict the stability of novel 2D this compound structures and to understand the high energy barriers in certain fluorination reactions. researchgate.netmdpi.com This synergy between computational and experimental research accelerates the discovery and design of new this compound materials with desired properties. mdpi.com
Data on this compound Compounds
Below are tables detailing research findings and properties of various this compound compounds.
Table 1: Properties of this compound Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | PubChem CID |
|---|---|---|---|---|---|---|
| Manganese(II) fluoride | MnF₂ | 92.93 | Pale pink crystalline solid | 3.98 | 856 | 24528 |
| Manganese(III) fluoride | MnF₃ | 111.93 | Purple-pink powder | 3.54 | >600 | 82213 |
Table 2: Research Applications of this compound Compounds
| Compound | Research Area | Specific Application | Key Finding |
|---|---|---|---|
| Manganese(II) fluoride | Energy Storage | Anode material for lithium-ion batteries | Nanostructuring is crucial for improving electrochemical activity. chemrxiv.org |
| Optics | Manufacturing of specialty glasses and lasers | A canonical example of a uniaxial antiferromagnet. acs.org | |
| Manganese(III) fluoride | Organic Synthesis | Fluorinating agent | Effectively converts hydrocarbons to fluorocarbons. researchgate.net |
| Catalysis | Catalyst for C-H activation | Used in the development of novel catalytic systems. | |
| Manganese(IV) fluoride | Chemical Industry | Purification of elemental fluorine | Acts as a powerful oxidizing agent to remove impurities. acs.orgrsc.org |
| Materials Synthesis | Precursor for fluoromanganate complexes | Forms more stable hexafluoromanganate(IV) anions. rsc.org | |
| Doped Manganese Fluorides | Materials Science | Luminescent and magnetic materials | Doping MgZnF₂ with Mn imparts useful optical and magnetic properties. wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
manganese(2+);difluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.93485 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-64-1 | |
| Record name | Manganese fluoride (MnF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MANGANESE DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthesis and Growth Methodologies for Manganese Fluoride Phases
High-Pressure Synthesis Routes for Manganese Difluoride Polymorphs
Manganese difluoride (MnF₂) naturally exists in a tetragonal rutile-type structure. However, the application of high pressure can induce structural phase transitions, leading to the formation of different polymorphs. Experimental studies using diamond anvil cells have revealed a sequence of these transitions. At approximately 3 GPa, the rutile structure transforms into a SrI₂-type structure, which is then followed by a transition to an α-PbCl₂-type structure at around 13 GPa. researchgate.net Another polymorph with an α-PbO₂ type structure (orthorhombic, Pbcn) has also been observed. osti.gov This particular phase can be formed through high-energy ball-milling of MnF₂ with carbon, a process that provides sufficient energy and pressure to partially alter the crystal structure. osti.gov The formation energies of the rutile and α-PbO₂ type structures are very close, with the rutile type being only slightly more stable, which explains why mechanical energy can induce this transformation. osti.gov
In a different context, high-pressure and high-temperature (HPHT) synthesis has been employed to create complex oxide materials containing manganese, such as Mn₂ScSbO₆. At 5.5 GPa and 1523 K, this compound crystallizes in a polar Ni₃TeO₆-type structure, while at a higher pressure of 12 GPa and 1473 K, it forms a non-polar double perovskite phase. rsc.org Similarly, the polar corundum derivative Mn₂MnMoO₆ was synthesized under high-pressure and high-temperature conditions. rutgers.edu
Solvothermal Crystallization Techniques for Manganese Fluoride (B91410) Formation
Solvothermal synthesis has emerged as a versatile and effective method for producing nanostructured manganese fluorides. This technique involves a chemical reaction in a sealed vessel (autoclave) using a solvent at temperatures above its boiling point, which generates high pressure. It offers good control over the size, morphology, and crystallinity of the resulting particles. rsc.org
Several variations of the solvothermal method have been successfully applied to synthesize MnF₂. One approach utilizes manganese(II) acetate (B1210297) tetrahydrate as the manganese source and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄) as the fluorine source. researchgate.net By adjusting the reaction time and temperature, pure phase tetragonal MnF₂ nanocrystals with a uniform size distribution of 100–300 nm can be obtained. researchgate.net Another facile, one-step solvothermal route uses manganese(II) chloride tetrahydrate and the same ionic liquid to produce MnF₂ nanorods. researchgate.net A similar method using ammonium (B1175870) hydrogen difluoride (NH₄HF₂) as the fluorine source has also been reported to successfully produce MnF₂ nanoparticles. researchgate.net Furthermore, using manganese acetate and a slight excess of hydrofluoric acid (HF) in a water-ethanol mixture results in pure, nanosized rutile-type MnF₂. osti.gov The use of oleylamine (B85491) as a surfactant and structure-directing agent in a solvothermal process allows for the fabrication of 3D hierarchical dendritic MnF₂ nanostructures. researchgate.net
These solvothermal methods are advantageous as they can often be carried out at relatively low temperatures and provide a direct route to nanostructured materials with desirable electrochemical properties. researchgate.netresearchgate.net
Controlled Synthesis of Manganese Fluoride Nanomaterials
The synthesis of this compound nanomaterials with controlled size, shape, and properties is crucial for their application in various fields. nanorh.com Several methods have been developed to achieve this level of control.
Microwave-assisted synthesis offers a rapid and efficient route to MnF₂ nanoparticles. acs.org This method, using binary mixtures of ethylene (B1197577) glycol and an imidazolium-based ionic liquid containing fluorine, can produce nanoparticles within a minute without the need for surfactants or stabilizers. acs.org The crystalline phase and morphology of the MnF₂ nanoparticles can be controlled by adjusting the volume ratio of the ionic liquid and the alkyl chain length of the imidazolium (B1220033) cation. acs.org
Thermolysis of transition metal trifluoroacetates (TMTFAs) in solvents like trioctylphosphine (B1581425) (TOP) and trioctylphosphine oxide (TOPO) provides a high degree of control over the size of MnF₂ nanorods. ethz.ch By adjusting the temperature, decomposition time, and the addition of oleic acid as a surfactant, the size and shape of the nanomaterials can be finely tuned. ethz.ch
Other methods for synthesizing this compound nanoparticles include sol-gel processes, hydrothermal synthesis, and co-precipitation, all of which allow for precise control over particle size, morphology, and purity. nanorh.com For instance, ammonium manganese tri-fluoride (NH₄MnF₃) nanoparticles with sizes ranging from approximately 20 to 80 nm have been synthesized using a reverse micro-emulsion method. iaea.orgresearchgate.net This environmentally friendly approach involves varying the water-to-surfactant ratio at a constant temperature. iaea.orgresearchgate.net
The table below summarizes some of the controlled synthesis methods for this compound nanomaterials.
| Synthesis Method | Precursors | Resulting Nanomaterial | Control Parameters |
| Microwave-Assisted | Manganese source, Imidazolium-based ionic liquid, Ethylene glycol | MnF₂ nanoparticles and nanoclusters | Ionic liquid volume ratio, Alkyl chain length of imidazolium |
| Thermolysis | Manganese trifluoroacetate, Trioctylphosphine, Trioctylphosphine oxide | MnF₂ nanorods | Temperature, Decomposition time, Oleic acid addition |
| Reverse Micro-emulsion | Ammonium and manganese sources, Surfactant | NH₄MnF₃ nanoparticles (~20-80 nm) | Water-to-surfactant ratio |
| Solvothermal | Manganese(II) acetate, 1-butyl-3-methylimidazolium tetrafluoroborate | Tetragonal MnF₂ nanocrystals (100-300 nm) | Reaction time and temperature |
Matrix-Isolation Spectroscopy in the Preparation of Molecular Manganese Fluorides
Matrix-isolation spectroscopy is a powerful technique used to study reactive molecules by trapping them in an inert solid matrix at low temperatures. This method has been instrumental in the preparation and characterization of molecular manganese fluorides, including MnF, MnF₂, MnF₃, and even the challenging MnF₄. researchgate.netrsc.orgrsc.orgresearchgate.netfu-berlin.de
In these experiments, elemental manganese or manganese trifluoride is ablated using an IR-laser, and the resulting atoms or molecules are co-deposited with fluorine (F₂) in an excess of a noble gas matrix (like neon or argon) at temperatures as low as 5-12 K. researchgate.netrsc.orgrsc.orgresearchgate.netfu-berlin.de This process allows for the formation and stabilization of molecular MnFₓ species (where x = 1–3), which can then be studied using infrared (IR) spectroscopy. researchgate.netrsc.orgrsc.orgresearchgate.netfu-berlin.de New IR absorption bands in the Mn-F stretching region have been detected and assigned to these isolated molecules. researchgate.netrsc.orgrsc.orgresearchgate.net
The investigation of molecular MnF₄ is particularly challenging because it cannot be evaporated without decomposing into MnF₃ and F₂. rsc.org However, matrix-isolation techniques have provided evidence for its formation. rsc.org Earlier studies involved treating solid MnF₃ with TbF₄ at 700 K and isolating the products in an argon matrix, where an IR band was tentatively assigned to molecular MnF₄. rsc.org More recent studies have combined experimental matrix-isolation with quantum-chemical calculations to further investigate higher molecular manganese fluorides. rsc.orgrsc.org While MnF₅ is predicted to be unstable in the gas phase at ambient temperatures, the possibility of its formation under matrix-isolation conditions remains an area of interest. rsc.org
Fluorination Strategies for Novel Ultra-Thin this compound Structures
Recent theoretical studies based on density functional theory (DFT) calculations have predicted the possibility of creating novel, ultra-thin, graphene-like phases of this compound. iyte.edu.trrsc.orgresearchgate.net These two-dimensional (2D) structures are particularly interesting because their bulk counterparts have non-layered crystal structures, making them unsuitable for exfoliation methods typically used to obtain 2D materials. iyte.edu.trrsc.org
The proposed strategy involves the chemical conversion of manganese dichalcogenide (e.g., MnSe₂) monolayers through fluorination. iyte.edu.trrsc.orgresearchgate.net Calculations have shown that the substitution of chalcogen atoms with fluorine atoms in the manganese dichalcogenide host lattice is energetically favorable. iyte.edu.trrsc.orgresearchgate.net This process is predicted to stabilize three ultra-thin structures of this compound: 1H-MnF₂, 1T-MnF₂, and MnF₃. iyte.edu.trrsc.org Phonon calculations have confirmed the dynamical stability of these predicted single-layers, which are expected to exhibit distinct vibrational spectra, allowing for their experimental identification. iyte.edu.trresearchgate.net
Another fluorination strategy focuses on modifying the surface of manganese oxide nanoparticles to improve their electrochemical performance in lithium-ion batteries. mdpi.com In this approach, manganese oxide (Mn₃O₄) nanoparticles are treated with fluorinating agents such as pure gaseous molecular fluorine (F₂) or xenon difluoride (XeF₂). mdpi.com The use of F₂ leads to strong fluorination primarily at the particle surface, while XeF₂ can diffuse deeper into the particles. mdpi.com This demonstrates that fluorination can be used to tailor the surface chemistry and properties of manganese-based materials.
Doping Protocols for Manganese-Activated Fluoride Phosphor Systems
Manganese-activated fluoride phosphors are a class of luminescent materials with important applications, particularly as red-emitting components in white light-emitting diodes (WLEDs). acs.orgoptica.org The synthesis of these materials involves doping a fluoride host lattice with manganese ions, typically Mn⁴⁺ or Mn²⁺.
Common synthesis methods for K₂SiF₆:Mn⁴⁺, a prominent red phosphor, include chemical etching, co-precipitation, and ion exchange. acs.orgoptica.org A two-step co-precipitation method, which allows for enhanced control of the manganese valence state, is often employed. acs.org This involves first synthesizing a K₂MnF₆ precursor, which is then dissolved and added to a solution containing the host material precursors. acs.org However, achieving high doping concentrations of Mn⁴⁺ in hosts like K₂SiF₆ can be challenging due to its low solubility. doi.org
To overcome this limitation, an innovative "reverse doping" strategy has been developed. doi.org This method involves synthesizing a cubic K₂SiF₆:Mn⁴⁺ phosphor from a hexagonal K₂MnF₆ precursor. doi.org This inverse synthesis, which combines aspects of ion exchange and co-precipitation, allows for significantly higher Mn⁴⁺ doping levels, leading to enhanced quantum efficiency. doi.org
The incorporation of Mn²⁺ ions into various host lattices is another important doping strategy for creating materials with specific optical and magnetic properties. The success of this doping depends on factors like the relative bond strengths in the precursor and the host lattice, as well as ionic radii. mdpi.comnih.gov
In perovskite nanocrystals like CsPbX₃ (X = Cl, Br, I), Mn²⁺ can be incorporated by substituting Pb²⁺ ions. mdpi.comnih.govrsc.org This is possible because the ionic radius of Mn²⁺ (97 pm) is similar to that of Pb²⁺ (133 pm), allowing it to occupy the same lattice sites and cause a slight lattice distortion. rsc.org The incorporation of Mn²⁺ can lead to dual-color emission, with one emission from the host material and another from the Mn²⁺ dopant. mdpi.comnih.gov The relative intensities of these emissions can be tuned by changing the halide content of the perovskite. nih.gov
The incorporation of Mn²⁺ can also induce strain in the host lattice, which can be quantified using techniques like X-ray diffraction. rsc.orgresearchgate.net The nature of the doping, whether it is substitutional or interstitial, can significantly affect the resulting strain and the material's properties. rsc.org For example, in 2D perovskites, interstitial doping of Mn²⁺ has been found to induce more strain than substitutional doping. rsc.org
Activating Fluoride Hosts with Mn(IV) Ions
The activation of fluoride host lattices with tetravalent manganese (Mn⁴⁺) ions is a critical process for developing highly efficient, narrow-band red-emitting phosphors. These materials are of significant interest for applications in advanced lighting and display technologies, such as white light-emitting diodes (wLEDs). nih.govresearchgate.net The process involves the incorporation of Mn⁴⁺ ions into the crystal structure of a fluoride compound, where they substitute for a cation of similar size, typically a tetravalent metal ion (M⁴⁺) like Si⁴⁺, Ge⁴⁺, or Ti⁴⁺. nih.gov
The key to the luminescent properties of these materials lies in the formation of the [MnF₆]²⁻ octahedral complex within the host lattice. nih.gov This complex is responsible for the material's characteristic optical behavior: a strong, broad absorption band in the blue region of the spectrum (around 450 nm) and a sharp, narrow-band red emission centered around 630 nm. nih.govresearchgate.net This spectral profile is highly desirable for wLEDs as it efficiently converts blue light from the LED chip into red light, enhancing the color rendering index (CRI) and luminous efficacy of the final device. researchgate.net
Several synthesis methodologies have been developed to activate fluoride hosts with Mn⁴⁺. A prevalent technique is co-precipitation , where a manganese precursor, such as K₂MnF₆, is dissolved in a solution containing the host material precursors. optica.org For example, K₂SiF₆:Mn⁴⁺ can be synthesized by dissolving K₂MnF₆ in a hydrofluoric acid (HF) solution containing SiO₂ and KF. optica.org The Mn⁴⁺ ions are incorporated into the K₂SiF₆ lattice as it precipitates from the solution. The use of highly hazardous HF is common in these methods as it provides the fluoride source and maintains an acidic environment that stabilizes the Mn⁴⁺ oxidation state. researchgate.netresearchgate.net
Another significant method is cation exchange . This process involves exposing a pre-synthesized fluoride host crystal to a solution containing Mn⁴⁺ ions. The Mn⁴⁺ ions in the solution then exchange with the cations in the host lattice. This technique allows for the doping of well-formed crystals and can be performed relatively quickly. optica.org
| Fluoride Host | Typical Synthesis Method | Key Luminescent Properties | Reference |
|---|---|---|---|
| K₂SiF₆:Mn⁴⁺ | Co-precipitation; Cation Exchange | Narrow red emission (~630 nm), high quantum efficiency. Frequently studied benchmark. | nih.govoptica.org |
| K₂TiF₆:Mn⁴⁺ | Co-precipitation | Strong red emission, high color purity. | optica.org |
| K₂NaGaF₆:Mn⁴⁺ | Co-precipitation | Narrow-band red emission under blue light excitation. | optica.org |
| A₂MF₆ (A=Na, K, Cs; M=Si, Ge, Ti) | Various (Co-precipitation, Hydrothermal) | Emission tunable by host composition due to nephelauxetic effect. | nih.govresearchgate.net |
| K₂GeF₆:Mn⁴⁺ | Chemical Co-precipitation | Slightly lower quantum efficiency than K₂SiF₆:Mn⁴⁺ but still a viable red phosphor. | nih.gov |
Core-Shell Structure Formation for Enhanced Stability
A significant challenge for Mn⁴⁺-doped fluoride phosphors is their chemical instability, particularly their susceptibility to hydrolysis in humid environments. nih.govmdpi.com The [MnF₆]²⁻ complexes on the surface of the phosphor particles can react with water, leading to the formation of manganese oxides or hydroxides. mdpi.comrsc.org This degradation process darkens the material's body color and severely quenches the red luminescence, compromising the long-term performance and reliability of devices incorporating these phosphors. mdpi.comrsc.org
To address this critical issue, a widely adopted and effective strategy is the formation of a core-shell structure. This involves encapsulating the Mn⁴⁺-doped fluoride phosphor core particle with a protective shell layer. nih.govgoogle.com This shell acts as a physical barrier, isolating the luminescent core from ambient moisture and thereby preventing the detrimental hydrolysis reactions. researchgate.net
Core-shell structures can be broadly categorized into two types:
Homogeneous Core-Shell: In this structure, the shell is composed of the same material as the phosphor host, but without the Mn⁴⁺ dopant (e.g., K₂SiF₆:Mn⁴⁺@K₂SiF₆). nih.govresearchgate.net These are often formed using methods like surface passivation or controlled epitaxial deposition. nih.govmdpi.com In surface passivation, a reducing agent (like oxalic acid or sodium sulfite) is used to remove Mn⁴⁺ ions from the surface layer of the phosphor particle, leaving behind an inert, Mn⁴⁺-free shell of the host material. researchgate.netmdpi.com This approach is advantageous as it minimizes lattice mismatch at the core-shell interface, which can reduce defects and maintain high quantum efficiency. mdpi.com
Heterogeneous Core-Shell: This involves coating the phosphor core with a different, chemically stable material. researchgate.net A variety of inorganic materials have been employed as shells, including other fluorides (e.g., CaF₂, SrF₂), oxides (e.g., SiO₂, Al₂O₃, TiO₂), and even carbon. nih.govoptica.org Organic materials, such as oleic acid, have also been used to create a hydrophobic protective layer. researchgate.net The shell material is chosen for its inertness, transparency to the excitation and emission wavelengths, and its ability to form a uniform, dense coating. Methods for creating heterogeneous shells include chemical vapor deposition, atomic layer deposition, and wet-chemical coating processes. nih.govacs.org
The formation of a core-shell structure has been demonstrated to significantly enhance the stability of this compound phosphors. For instance, K₂SiF₆:Mn⁴⁺ particles coated with a shell have shown dramatically improved retention of their luminescence intensity after prolonged exposure to high-humidity and high-temperature conditions compared to their uncoated counterparts. researchgate.netresearchgate.net
| Core Material | Shell Material | Formation Method | Reported Enhancement | Reference |
|---|---|---|---|---|
| K₂SiF₆:Mn⁴⁺ | K₂SiF₆ (Mn⁴⁺-free) | Surface Passivation / Epitaxial Growth | Significantly improved water resistance by preventing surface hydrolysis. | nih.govresearchgate.net |
| K₂TiF₆:Mn⁴⁺ | CaF₂ | Coating Method | Strengthened humidity resistance and luminescence properties. | nih.gov |
| K₂TiF₆:Mn⁴⁺ | SrF₂ | Coating Method | Uniform coating eliminated lattice defects and improved emission efficiency. | nih.gov |
| K₂SiF₆:Mn⁴⁺ | Al₂O₃ / TiO₂ | Deposition Method | Enhanced chemical and thermal stability. | nih.govoptica.org |
| K₂SiF₆:Mn⁴⁺ | Oleic Acid (OA) | Ethanol-thermal Method | Formed a hydrophobic protective layer, greatly improving moisture resistance. | researchgate.net |
| K₂SiF₆:Mn⁴⁺ | Graphene Quantum Dots (GQDs) | Coating Method | Improved water resistance and luminescence intensity. | nih.gov |
Crystallographic and Structural Investigations of Manganese Fluoride Systems
Pressure-Induced Structural Phase Transitions in Manganese Difluoride
Manganese difluoride (MnF₂) under ambient pressure adopts the tetragonal rutile-type structure (space group P4₂/mnm). aps.org However, the application of high pressure induces a sequence of structural phase transitions, altering its physical properties. aip.org Studies utilizing diamond anvil cells have revealed a predictable pathway of transformations as pressure increases. researchgate.netcarnegiescience.edu The sequence of these pressure-induced structural changes is consistently identified as rutile → SrI₂-type → α-PbCl₂-type. aps.orgaps.orgosti.govaip.org First-principles density functional calculations have been employed to confirm this phase transition sequence, and the calculated transition pressures show excellent agreement with experimental results. researchgate.netcarnegiescience.eduaps.orgosti.gov
The initial phase transition in MnF₂ occurs at approximately 3 GPa. aps.orgresearchgate.netcarnegiescience.eduaps.org At this pressure, the ambient tetragonal rutile structure transforms into an orthorhombic SrI₂-type structure. aps.org This transition is a common phase change route for rutile-type difluorides under pressure. aps.org The SrI₂-type structure has the space group Pbca. aip.orgfigshare.com The transition from the rutile to the SrI₂-type phase involves a significant volume reduction of about 10.2%, as determined by experimental data. researchgate.net Theoretical calculations support this, predicting a volume drop of 9.4%. researchgate.net Gibbs free energy calculations confirm that the rutile structure is most stable below 3 GPa, after which the SrI₂-type structure becomes the most stable phase. aip.org
Upon further compression, MnF₂ undergoes a second structural phase transition. At approximately 13 GPa, the SrI₂-type structure evolves into the α-PbCl₂-type structure. aps.orgresearchgate.netcarnegiescience.eduaps.org This high-pressure phase (HP-II) is also orthorhombic and remains stable up to at least 60 GPa, indicating its high stability. aps.org The transition from the SrI₂-type to the α-PbCl₂-type structure results in a further volume reduction of 9.3% (8.8% theoretically). researchgate.net Enthalpy calculations as a function of pressure corroborate this transition, showing the α-PbCl₂-type structure becomes more stable than the SrI₂-type at 13.1 GPa, which is consistent with the measured transition pressure. aps.org
The investigation of these phase transitions has been carried out using synchrotron angle-dispersive powder X-ray diffraction (XRD) and Raman spectroscopy in a diamond anvil cell up to 60 GPa. researchgate.netcarnegiescience.eduaps.orgosti.gov A single crystal of MnF₂ was ground into a fine powder for these measurements, with neon used as the pressure-transmitting medium to ensure good hydrostatic conditions. aps.org
XRD patterns collected at various pressures clearly show the phase mixtures during the transitions, for instance at 2.9 GPa (rutile-SrI₂) and 13.4 GPa (SrI₂-α-PbCl₂). aps.org From the XRD data, researchers have determined the lattice parameters, cell volume per formula unit, and interatomic distances for all three structures as a function of pressure. researchgate.net These experimental values show very good agreement with theoretical calculations. researchgate.net
Raman spectroscopy has been used to complement the XRD data, with lattice dynamics calculations reproducing the experimental Raman spectra for the ambient and high-pressure phases. researchgate.netcarnegiescience.eduaps.orgosti.gov This combined experimental and computational approach has provided a complete structural characterization of the high-pressure phases of MnF₂, resolving previous debates about the exact structure of the first high-pressure phase. aps.orgresearchgate.netaps.orgosti.gov
Table 1: Pressure-Induced Phase Transitions of Manganese Difluoride (MnF₂)
| Structure Type | Space Group | Transition Pressure (GPa) | Key Characteristics |
|---|---|---|---|
| Rutile | P4₂/mnm | Ambient - ~3 | Tetragonal structure, ambient pressure phase. aps.org |
| SrI₂-type | Pbca | ~3 - ~13 | Orthorhombic, first high-pressure phase. aip.orgresearchgate.netfigshare.com |
| α-PbCl₂-type | Pnma | > ~13 | Orthorhombic, stable up to at least 60 GPa. aps.orgfigshare.com |
Elucidation of Crystal Structures for Manganese Fluoride (B91410) Stoichiometries
Beyond the difluoride, manganese forms fluorides in higher oxidation states, namely MnF₃ and MnF₄, which possess distinct and complex crystal structures.
Manganese trifluoride (MnF₃) is a red/purplish solid. wikiwand.comwikipedia.org Its crystal structure features octahedral manganese centers, but the structure is distorted due to the Jahn-Teller effect. wikiwand.comwikipedia.org This distortion results in a monoclinic unit cell with pairs of Mn-F distances of 1.79, 1.91, and 2.09 Å. wikiwand.comwikipedia.org
A 2020 study corrected the previously reported crystal structure. researchgate.netresearchgate.net While earlier reports described it with the space group C2/c, the refined structure model uses the monoclinic space group I2/a (a subgroup of C2/c) with a unit cell one-third the volume of the former. researchgate.netresearchgate.net The hydrate (B1144303) form, MnF₃·3H₂O, exists as two different polymorphs, with space groups P2₁/c and P2₁/a. wikiwand.comwikipedia.org
Table 2: Crystallographic Data for Manganese Trifluoride (MnF₃)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a (No. 15) researchgate.net |
| a | 5.4964(11) Å researchgate.net |
| b | 5.0084(10) Å researchgate.net |
| c | 7.2411(14) Å researchgate.net |
| β | 93.00(3)° researchgate.net |
| Volume (V) | 199.06(7) ų researchgate.net |
| Z | 4 researchgate.net |
| Temperature | 183(2) K researchgate.net |
Manganese tetrafluoride (MnF₄) is the highest fluoride of manganese. wikipedia.org The crystal structure of one of its polymorphs, β-MnF₄, has been comprehensively elucidated. researchgate.netd-nb.info It crystallizes in the non-centrosymmetric rhombohedral space group R3c (No. 161). researchgate.netd-nb.inforesearchgate.net The structure is a 4a x 4a superstructure of the VF₃ type. researchgate.netd-nb.inforesearchgate.net
In the β-MnF₄ structure, the manganese atoms are octahedrally coordinated by fluorine atoms. d-nb.inforesearchgate.net Two of these are terminal fluorine atoms, while the other four act as μ-bridging atoms, connecting to other manganese centers to form a three-dimensional infinite network. d-nb.inforesearchgate.net This arrangement can be described by the Niggli formula ³∞[MnF₄/₂F₂/₁]. d-nb.inforesearchgate.net The structure is related to the VF₃ type through the formation of the superstructure and the presence of unoccupied metal sites to achieve the correct stoichiometry. d-nb.info An α-MnF₄ polymorph also exists, crystallizing in the tetragonal space group I4₁/a. wikipedia.orgresearchgate.net
Table 3: Crystallographic Data for Beta-Manganese Tetrafluoride (β-MnF₄)
| Parameter | Value |
|---|---|
| Crystal System | Rhombohedral |
| Space Group | R3c (No. 161) researchgate.netd-nb.info |
| a | 19.390(3) Å researchgate.netd-nb.inforesearchgate.net |
| c | 12.940(3) Å researchgate.netd-nb.inforesearchgate.net |
| Volume (V) | 4213.3(14) ų researchgate.netd-nb.inforesearchgate.net |
| Z | 72 researchgate.netd-nb.inforesearchgate.net |
| Temperature | 100 K researchgate.netd-nb.inforesearchgate.net |
Table 4: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Manganese difluoride | 24551 |
| Manganese trifluoride | 82213 |
Analysis of Complex Perovskite Structures: e.g., BaMnF₄ and KMnF₃
The structural intricacies of manganese fluoride compounds, particularly those with perovskite and perovskite-related structures, have been a subject of significant research interest due to their diverse physical properties.
BaMnF₄:
Barium this compound (BaMnF₄) crystallizes in the orthorhombic system with the space group A2₁am at room temperature. aip.org The structure is characterized by puckered sheets of corner-sharing MnF₆ octahedra that are parallel to the (010) plane. aip.org These sheets are interconnected by barium ions. aip.org This layered arrangement results in excellent cleavage along the (010) plane. aip.org
Within these sheets, there are two distinct types of Mn-F-Mn chains. One set of chains runs nearly linearly along the c-axis. aip.org The other set, parallel to the a-axis, forms a planar zigzag pattern with Mn-F-Mn angles of approximately 138.6°. aip.org The MnF₆ octahedra themselves are distorted, with Mn-F bond distances varying from 2.037 to 2.151 Å. aip.org Each barium ion is coordinated by a distorted trigonal prism of fluorine atoms. aip.org At low temperatures, around 250 K, BaMnF₄ undergoes a second-order phase transition to an incommensurate phase. iucr.org
Table 1: Crystallographic Data for BaMnF₄ at Room Temperature
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | A2₁am |
| a (Å) | 5.9845 ± 0.0003 |
| b (Å) | 15.098 ± 0.002 |
| c (Å) | 4.2216 ± 0.0003 |
Data sourced from AIP Publishing. aip.org
KMnF₃:
Potassium this compound (KMnF₃) adopts a cubic perovskite structure at room temperature, belonging to the Pm-3m space group. materialsproject.orgcambridge.org In this ideal perovskite structure, the Mn²⁺ ion is octahedrally coordinated by six F⁻ ions, forming MnF₆ octahedra. materialsproject.org These octahedra share corners to create a three-dimensional framework. materialsproject.org The K⁺ ion occupies the 12-fold coordinated site within the cavities of this framework. materialsproject.org
The Mn-F bond length in the cubic phase is approximately 2.09 Å, and the K-F bond length is about 2.96 Å. materialsproject.org The F⁻ ion is in a distorted linear geometry, bonded to four K⁺ and two Mn²⁺ ions. materialsproject.org KMnF₃ is known to undergo several structural phase transitions at low temperatures. arxiv.org
Table 2: Crystallographic Data for KMnF₃ (Cubic Phase)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pm-3m |
| Lattice Constant (a) (Å) | 4.18946(4) |
Data sourced from Cambridge University Press. cambridge.org
Investigations of Ultra-Thin this compound Structures
Recent theoretical studies have explored the possibility of creating two-dimensional (2D) this compound structures, inspired by the remarkable properties of graphene and other 2D materials.
Phonon Calculations and Raman Activity in Two-Dimensional Manganese Fluorides
To support the experimental identification of these predicted 2D structures, phonon calculations and Raman activity analyses have been performed. iyte.edu.trresearchgate.net The phonon dispersion calculations for 1H-MnF₂, 1T-MnF₂, and MnF₃ show no imaginary frequencies, indicating that these single-layers are dynamically stable. iyte.edu.tr
Furthermore, the calculated Raman spectra for each of these 2D phases show distinctive characteristic peaks. iyte.edu.trresearchgate.net These unique vibrational signatures would allow for the experimental determination and differentiation of the 1H-MnF₂, 1T-MnF₂, and MnF₃ phases. iyte.edu.tr The strain-induced modifications in the Raman spectrum, including shifts in peak positions and changes in relative activities, could also serve as a convenient tool for characterizing these materials. aps.org
Structural Distortion and Domain Behavior in this compound Perovskites
Cubic-to-Tetragonal Phase Transitions in KMnF₃ Systems
KMnF₃ undergoes a structural phase transition from its high-temperature cubic (Pm-3m) phase to a tetragonal (I4/mcm) phase at approximately 186.5 K. arxiv.org This transition is weakly first-order and is driven by the rotation of the MnF₆ octahedra. mdpi.comtandfonline.com The tetragonal distortion results in a c/a ratio greater than 1. arxiv.org The transition temperature can be shifted to room temperature by applying a critical pressure of about 3.4 GPa. researchgate.netresearchgate.net Under high pressure, the transition becomes second-order. researchgate.netresearchgate.net
The mechanism is similar to the well-studied cubic-to-tetragonal transition in strontium titanate, involving the condensation of a soft phonon mode at the R-point of the cubic Brillouin zone. mdpi.com X-ray diffraction studies have tracked the temperature dependence of the electron density, revealing that as the temperature approaches the transition point, the K-F bonds weaken, and new Mn-K bonds form, which is considered a precursor effect to the phase transition. gla.ac.uk
Analysis of Domain Population and Microstructural Changes
The cubic-to-tetragonal phase transition in KMnF₃ leads to the formation of ferroelastic domains in the lower symmetry phase. The population and microstructure of these domains are sensitive to external stimuli such as stress. Weak uniaxial stress applied along specific crystallographic directions can significantly modify the domain structure near the crystal surface. researchgate.netresearchgate.net
High-resolution X-ray rocking curves have shown that for oriented slabs, there is a preference for 'c' domains (where the tetragonal c-axis is perpendicular to the surface). researchgate.netresearchgate.net The application of uniaxial stress can alter the population of 'a' and 'c' domains. researchgate.netresearchgate.net The dynamics of these domain walls, including their motion and pinning by defects, contribute to the material's anelastic properties, such as acoustic dissipation. core.ac.uk The study of these microstructural changes is crucial for understanding the mechanical and other physical properties of KMnF₃ below its phase transition temperature.
Thermal Expansivity and Spontaneous Strain Studies
The thermal expansion of manganese(II) fluoride (MnF₂) exhibits significant anomalies, particularly in the vicinity of its Néel temperature (Tₙ), the point at which it transitions from a paramagnetic to an antiferromagnetic state. These anomalies are intrinsically linked to the onset of magnetic ordering, which induces a spontaneous strain in the crystal lattice.
Research Findings on Thermal Expansivity
Investigations into the thermal properties of MnF₂ have revealed a marked anisotropy in its thermal expansion. The material, which crystallizes in the tetragonal rutile structure (space group P4₂/mnm), possesses two distinct linear thermal expansion coefficients: αₐ (normal to the c-axis) and αₑ (parallel to the c-axis). researchgate.netresearchgate.net Studies have consistently shown that the c-axis is more sensitive to temperature changes, exhibiting a much larger thermal expansion than the a-axis. epj.org
A key feature of MnF₂'s thermal behavior is the sharp anomaly observed in the linear thermal expansion coefficients at the Néel temperature, which is approximately 67 K. researchgate.netresearchgate.net This anomaly has the characteristic shape associated with order-disorder transformations. researchgate.net Above the transition temperature, in the paramagnetic state, the thermal expansion behaves more conventionally.
Recent studies utilizing in-situ synchrotron angle dispersive powder x-ray diffraction have provided precise values for the thermal expansion coefficients of the rutile-type structure of MnF₂. The volumetric thermal expansion coefficient (αᵥ) has been reported as 0.87 x 10⁻⁵ K⁻¹, with the axial thermal expansivities being αₐ₀ = 0.13 x 10⁻⁵ K⁻¹ and αₑ₀ = 0.64 x 10⁻⁵ K⁻¹. For a different, high-pressure phase of MnF₂, the volumetric thermal expansion coefficient at 300 K was found to be 3.8 (7) x 10⁻⁵ K⁻¹.
The table below summarizes the expansivity and linear thermal expansion coefficients for the a and c axes of manganese(II) fluoride at various temperatures as determined by optical interferometer methods. researchgate.net
| Temperature (K) | Expansivity (Δl/l₂₇₃.₂) - a-axis (x 10⁴) | Expansivity (Δl/l₂₇₃.₂) - c-axis (x 10⁴) | Linear Thermal Expansion Coefficient (αₐ) (x 10⁶ K⁻¹) | Linear Thermal Expansion Coefficient (αₑ) (x 10⁶ K⁻¹) |
| 10 | -1.70 | -3.50 | 0.00 | 0.00 |
| 20 | -1.70 | -3.50 | 0.10 | 0.20 |
| 30 | -1.68 | -3.47 | 0.40 | 0.80 |
| 40 | -1.62 | -3.37 | 0.80 | 1.60 |
| 50 | -1.52 | -3.19 | 1.40 | 2.80 |
| 60 | -1.36 | -2.88 | 2.40 | 4.60 |
| 67 (Tₙ) | -1.18 | -2.48 | 4.00 | 7.80 |
| 80 | -0.90 | -1.80 | 2.80 | 5.80 |
| 100 | -0.40 | -0.80 | 2.60 | 5.20 |
| 150 | 0.80 | 1.60 | 2.80 | 5.60 |
| 200 | 2.20 | 4.40 | 3.00 | 6.00 |
| 280 | 4.60 | 9.20 | 3.40 | 6.80 |
Spontaneous Strain Investigations
The phenomenon of spontaneous strain in MnF₂ is a direct consequence of magnetostriction, the coupling between the magnetic state and the lattice dimensions. Below the Néel temperature, the onset of antiferromagnetic ordering induces a distortion in the crystal lattice, which is termed spontaneous strain. This strain is superimposed on the normal thermal expansion.
Neutron powder diffraction studies have been instrumental in quantifying the magnetoelastic effects in MnF₂. researchgate.net These studies have shown that the lattice strains (Δa, Δc, and ΔV) associated with the antiferromagnetic phase transition couple linearly with the square of the order parameter of the transition. researchgate.net This quadratic relationship is a key characteristic of the spontaneous strain in this material.
The spontaneous magnetostriction causes a volume change in the material even in the absence of an external magnetic field. mpg.de In nanoparticles of MnF₂, this magnetostriction is particularly prominent and can lead to a significant reduction in thermal expansion below the magnetic ordering temperature. nih.gov Research on thin films has also highlighted the role of strain in inducing piezomagnetism, a phenomenon where mechanical stress induces a magnetic moment. researchgate.net
The temperature variation of the lattice parameters provides a direct measure of the total strain. To isolate the spontaneous strain component, the expected thermal expansion from the paramagnetic state is extrapolated into the low-temperature region and subtracted from the measured lattice parameters. The resulting difference represents the spontaneous strain due to magnetic ordering.
The table below presents the temperature dependence of the lattice parameters a and c, and the unit cell volume V of MnF₂. The data is derived from neutron powder diffraction measurements and illustrates the deviation from the expected non-magnetic thermal expansion below the Néel temperature. researchgate.net
| Temperature (K) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Unit Cell Volume (ų) |
| 5 | 4.8734 | 3.3099 | 78.64 |
| 20 | 4.8735 | 3.3100 | 78.65 |
| 40 | 4.8738 | 3.3105 | 78.68 |
| 60 | 4.8745 | 3.3118 | 78.74 |
| 68 (Tₙ) | 4.8750 | 3.3129 | 78.79 |
| 80 | 4.8754 | 3.3138 | 78.83 |
| 100 | 4.8763 | 3.3155 | 78.90 |
| 150 | 4.8790 | 3.3205 | 79.10 |
| 200 | 4.8821 | 3.3256 | 79.33 |
| 250 | 4.8855 | 3.3308 | 79.58 |
| 300 | 4.8891 | 3.3361 | 79.85 |
Electronic Structure and Advanced Spectroscopic Characterization of Manganese Fluorides
Electronic Band Structure Calculations for Diverse Manganese Fluoride (B91410) Compositions
The electronic band structure of manganese fluorides is a subject of significant research interest, revealing insights into their conductive, magnetic, and optical properties. First-principles calculations based on density functional theory (DFT) have been instrumental in characterizing these materials.
Characterization of Band Gaps and Electronic States in Polymorphs
Manganese can form several fluoride compounds, with manganese difluoride (MnF₂) and manganese trifluoride (MnF₃) being the most studied. These compounds can exist in different crystal structures, or polymorphs, each exhibiting distinct electronic properties.
Manganese Difluoride (MnF₂): MnF₂ commonly crystallizes in the tetragonal rutile-type structure (space group P4₂/mnm). researchgate.netmaterialsproject.org It is a large band-gap antiferromagnetic insulator. researchgate.net Theoretical calculations predict a band gap for rutile MnF₂. For instance, studies on two-dimensional (2D) MnF₂ monolayers show different electronic characteristics depending on the phase. The 1H-MnF₂ phase is an indirect band gap semiconductor with a calculated gap of 3.15 eV, while the 1T-MnF₂ phase has a direct band gap of 3.67 eV. iyte.edu.tr In the 1H phase, the valence band maximum (VBM) is located between the G and M points of the Brillouin zone, and the conduction band minimum (CBM) is at the G point. iyte.edu.tr In contrast, for the 1T phase, both the VBM and CBM are at the G point. iyte.edu.tr Another polymorph of MnF₂, with an orthorhombic structure (space group Pbcn), is metastable and has a calculated electronic band gap of 6.2 eV, similar to its tetragonal counterpart. researchgate.netmaterialsproject.org Under high pressure, MnF₂ undergoes structural phase transitions, first to an SrI₂-type structure and then to an α-PbCl₂-type structure, which also affects its electronic properties. carnegiescience.eduosti.govaps.org
Manganese Trifluoride (MnF₃): Manganese trifluoride (MnF₃) typically has a monoclinic structure distorted by the Jahn-Teller effect. wikipedia.org Single-layer MnF₃ is predicted to be an indirect band gap semiconductor with a much smaller band gap of 0.47 eV. iyte.edu.tr Its VBM is located at the G point, while the CBM is between the X and S points. iyte.edu.tr The electronic states at the edge of the valence band in both MnF₂ and MnF₃ are composed of Mn-d and F-p orbitals, whereas the conduction band is dominated by Mn-d orbitals. iyte.edu.tr
Manganese Tetrafluoride (MnF₄): Solid MnF₄ is known to be a blue solid. rsc.org While detailed band structure calculations are less common in the literature compared to MnF₂ and MnF₃, its high oxidation state suggests complex electronic behavior. rsc.org
A summary of calculated band gaps for different manganese fluoride compositions is presented below.
| Compound | Crystal Structure/Phase | Band Gap (eV) | Type |
| MnF₂ | Tetragonal (Rutile) | ~6.2 researchgate.net | Insulator |
| MnF₂ | Orthorhombic (Pbcn) | 6.2 researchgate.net | Insulator |
| MnF₂ | 2D Monolayer (1H) | 3.15 iyte.edu.tr | Indirect |
| MnF₂ | 2D Monolayer (1T) | 3.67 iyte.edu.tr | Direct |
| MnF₃ | 2D Monolayer | 0.47 iyte.edu.tr | Indirect |
Theoretical Prediction of Spin-Polarized Dirac Rings in Manganese Trifluoride (MnF₃)
A significant theoretical discovery has been the prediction of spin-polarized multiple Dirac rings in manganese trifluoride (MnF₃) with a hexagonal R-3c space group. usq.edu.auscispace.comresearchgate.net This finding positions MnF₃ as a rare example of a Dirac half-metal, a material that behaves as a conductor for one spin channel while being an insulator or semiconductor for the opposite spin channel. scispace.com
First-principles calculations reveal that MnF₃ exhibits multiple Dirac cones in one spin orientation. usq.edu.au These cones represent points in the electronic band structure where the valence and conduction bands meet linearly, and the charge carriers behave as massless Dirac fermions. wikipedia.org The Fermi velocity associated with these cones is estimated to be of the same order of magnitude as that in graphene. usq.edu.auscispace.com
Further analysis of the three-dimensional band structure indicates that these Dirac points form continuous rings of Dirac nodes within the Brillouin zone. usq.edu.au This feature of spin-polarized multiple Dirac rings is a novel discovery in an experimentally realized material. usq.edu.au The emergence of these Dirac features is attributed primarily to the d-orbitals of the manganese atoms. aip.org The robustness of these Dirac cones has been tested under high pressure, showing only slight influences on their characteristics. aip.org This unique electronic structure makes MnF₃ a promising candidate for applications in spintronics and advanced information technologies. usq.edu.auscispace.com Similar band dispersions are also predicted in other transition metal fluorides like CoF₃, CrF₃, and FeF₃. usq.edu.au
Density of States (DOS) Analysis of this compound Valence and Conduction Bands
The density of states (DOS) provides crucial information about the distribution of electronic states at different energy levels within a material. For manganese fluorides, DOS analysis complements the band structure by detailing the contributions of different atomic orbitals to the valence and conduction bands.
In the case of antiferromagnetic MnF₂ with a rutile-type structure, the valence band is primarily formed by a strong hybridization of F-p and Mn-d orbitals. aip.org The majority of the F-p states are located within the valence band, which is indicative of charge transfer from manganese to fluorine. aip.org The conduction band, on the other hand, is mainly composed of Mn-d orbitals. iyte.edu.tr This general feature holds for different polymorphs. For example, in 2D single-layers of both 1H-MnF₂ and 1T-MnF₂, the valence band maximum is composed of Mn-d and F-p orbitals, while the conduction band minimum is dominated by Mn-d orbitals. iyte.edu.tr
For MnF₃, the projected density of states (PDOS) analysis reveals that the Dirac states, which are central to its unique electronic properties, are mainly derived from the d-orbitals of the manganese atoms. aip.org In one spin channel, MnF₃ shows a large gap, characteristic of a semiconductor, while in the other, the DOS shows finite values at the Fermi level, corresponding to the metallic nature of the Dirac cones. usq.edu.au
Under pressure, the DOS of MnF₂ phases evolves. For the rutile structure at 0 GPa and 3 GPa, the fundamental composition of the valence and conduction bands remains similar, with the valence band arising from hybridized F-p and Mn-d orbitals. aip.org This characteristic is also observed in the high-pressure SrI₂-type and α-PbCl₂-type phases of MnF₂. aip.org
Advanced Spectroscopic Probes of Manganese Fluorides
Advanced spectroscopic techniques are essential for experimentally probing the electronic and vibrational properties of manganese fluorides, providing data that can be compared with theoretical predictions.
Raman Spectroscopy for Phonon Modes and Lattice Dynamics
Raman spectroscopy is a powerful tool for investigating the vibrational modes (phonons) of a crystal lattice. In manganese fluorides, it has been used to study phase transitions and spin-phonon coupling.
For MnF₂, which has a rutile structure at ambient conditions, there are four Raman-active phonon modes: A₁g, B₁g, B₂g, and E_g. researchgate.netaip.org The temperature dependence of these modes reveals anomalies near the Néel temperature (T_N), the temperature at which the material transitions to an antiferromagnetic state. researchgate.netdntb.gov.ua These anomalies, such as shifts in phonon frequencies and changes in linewidths, are a direct consequence of spin-phonon coupling. researchgate.netdntb.gov.uaarxiv.org For example, in MnF₂, the A₁g and B₂g modes show a noticeable departure from their expected low-temperature behavior even at temperatures above T_N. researchgate.net
High-pressure Raman spectroscopy studies on MnF₂ have confirmed pressure-induced structural phase transitions from the rutile to the SrI₂-type and subsequently to the α-PbCl₂-type structures. carnegiescience.eduosti.govaps.org The experimental Raman spectra for these ambient and high-pressure phases are well-reproduced by lattice dynamics calculations. carnegiescience.eduosti.gov
In perovskite-structured manganese fluorides like sodium this compound (NaMnF₃) and potassium this compound (KMnF₃), Raman spectroscopy has been used to characterize their structural properties. tandfonline.com NaMnF₃, with an orthorhombic structure, shows Raman bands at 238, 263, 292, 388, 552, and 622 cm⁻¹ at room temperature. tandfonline.com KMnF₃, in its cubic phase, exhibits bands at 209, 291, 386, 558, 621, and 733 cm⁻¹. tandfonline.com
The Raman spectrum of MnF₃ has also been studied, with characteristic bands that can be used to identify the compound. researchgate.net
The table below summarizes the experimentally observed Raman-active phonon modes for rutile-structured MnF₂ at low temperatures.
| Phonon Mode | Frequency (cm⁻¹) |
| E_g | ~247 researchgate.net |
| A₁_g | ~342 researchgate.net |
| B₂_g | Not specified in provided search results |
| B₁_g | Not specified in provided search results |
Far-Infrared Optical Absorption Studies of Spin and Lattice Excitations
Far-infrared (FIR) optical absorption spectroscopy is a key technique for studying low-energy excitations in materials, including magnons (quantized spin waves) and phonons.
In antiferromagnetic MnF₂, FIR absorption studies have been conducted to investigate multiple-magnon processes. cdnsciencepub.commcmaster.ca One such process is two-magnon absorption, where a single FIR photon creates two magnons with equal and opposite momenta. optica.org The absorption spectrum from this process is influenced by the magnon density of states, showing strong peaks at critical points in the magnon dispersion. optica.org While theoretical considerations suggested the possibility of four-magnon processes, experimental searches did not observe them. mcmaster.ca The absorptions that were observed in the 50 to 350 cm⁻¹ range were attributed to phonon processes. cdnsciencepub.commcmaster.ca
Temperature-dependent FIR reflectivity measurements on MnF₂ have shown a clear renormalization of the phonon spectrum at the Néel temperature, which is accurately predicted by ab initio calculations and is mainly induced by the magnetic ordering. iaea.orgresearchgate.net This indicates a strong coupling between the lattice vibrations and the magnetic order. Furthermore, an anomalous temperature evolution of a low-energy E_u mode in the paramagnetic phase has been observed, which is interpreted as a precursor to a pressure-induced phase transition. iaea.org
X-ray Diffraction for Phase Identification and Lattice Parameter Determination
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of this compound compounds. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for each crystalline phase.
For instance, manganese(II) fluoride (MnF₂) with a tetragonal rutile-type structure has been extensively studied. researchgate.netresearchgate.net Under ambient conditions, MnF₂ typically crystallizes in the tetragonal P4₂/mnm space group. materialsproject.org The lattice parameters for this phase have been reported as a = 5.019 Å, b = 5.463 Å, and c = 5.937 Å. materialsproject.org High-pressure studies using synchrotron XRD have revealed pressure-induced structural phase transitions in MnF₂. researchgate.net
In more complex fluoride systems, XRD is crucial for confirming the formation of the desired host lattice and identifying any secondary phases. For example, in the synthesis of manganese-doped fluoride phosphors like K₂SiF₆:Mn⁴⁺, XRD data confirms the cubic phase of the K₂SiF₆ host. rsc.orgresearchgate.netepa.gov In contrast, other related phosphors such as K₂TiF₆:Mn⁴⁺ and Na₂SiF₆:Mn⁴⁺ exhibit hexagonal structures. rsc.orgresearchgate.netepa.gov The analysis of XRD patterns allows for the precise determination of lattice parameters, which can be influenced by factors such as the introduction of dopant ions and synthesis conditions. uitm.edu.my
The Rietveld refinement method is often employed to analyze XRD data, providing detailed structural information, including lattice parameters, atomic positions, and phase composition. researchgate.netresearchgate.net
Table 1: Representative Lattice Parameters of this compound Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Source(s) |
|---|---|---|---|---|---|---|
| MnF₂ | Orthorhombic | Pbcn | 5.019 | 5.463 | 5.937 | materialsproject.org |
| MnF₂ (rutile) | Tetragonal | P4₂/mnm | - | - | - | researchgate.netresearchgate.netmaterialsproject.org |
| K₂SiF₆ | Cubic | - | - | - | - | rsc.orgresearchgate.netepa.gov |
| K₂TiF₆ | Hexagonal | - | - | - | - | rsc.orgresearchgate.netepa.gov |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Chemical Bonding
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition, oxidation states, and chemical bonding within this compound materials. rsc.orgtascon.eu The technique involves irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.
The binding energy of the core-level electrons is characteristic of a specific element and its chemical environment. For manganese, the Mn 2p and Mn 3s core levels are often analyzed to determine its oxidation state. researchgate.net In manganese fluorides, the Mn 2p spectrum typically shows two main peaks, Mn 2p₃/₂ and Mn 2p₁/₂, due to spin-orbit coupling. rsc.orgresearchgate.net The binding energy positions of these peaks, as well as the presence of satellite features, are indicative of the manganese oxidation state. rsc.orgresearchgate.net For example, a shift of approximately 3 eV to a higher binding energy for the Mn 2p₃/₂ peak compared to metallic manganese (Mn⁰) suggests the presence of Mn(III). rsc.org The separation between the main peak and its satellite can also be used to identify the oxidation state. researchgate.net
XPS is also instrumental in studying the chemical bonding between manganese and fluorine. The F 1s core level spectrum provides information about the fluoride ions in the lattice. In composite materials or surface-modified systems, XPS can identify the formation of manganese-fluorine bonds. For instance, in manganese and fluorine-doped titanium dioxide coatings, the F 1s peak at a binding energy of 685.2 eV indicates the presence of fluorine in the form of calcium fluoride. rsc.org Similarly, analysis of the Mn 2p peaks in such coatings can reveal the presence of manganese oxides like Mn₂O₃. rsc.org
The high resolution of modern XPS instruments allows for the detailed analysis of complex systems, helping to distinguish between different manganese oxidation states (e.g., Mn²⁺, Mn³⁺, and Mn⁴⁺) in mixed-valence compounds. arxiv.orgrruff.info
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the vibrational modes of this compound compounds. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a "fingerprint" that is characteristic of the compound's structure and bonding.
In simple manganese fluorides, FTIR spectra reveal the fundamental stretching and bending vibrations of the Mn-F bonds. For manganese trifluoride (MnF₃), which has a planar C₂ᵥ symmetry, absorption peaks corresponding to Mn-F stretching modes have been observed around 758.5 cm⁻¹ and 711.2 cm⁻¹, with a bending mode appearing at a lower frequency of 181.9 cm⁻¹. researchgate.netacs.org For manganese tetrafluoride (MnF₄), a tetrahedral structure is suggested by the presence of a single band in the Mn-F stretching region. researchgate.net The vibrational frequencies are sensitive to the coordination environment and the presence of different this compound species. For example, in matrix isolation studies, distinct bands for MnF₂, MnF₃, and potentially dimeric species have been identified. rsc.org
FTIR is also employed to characterize more complex systems containing manganese and fluoride. In the study of manganese-doped fluoride phosphors, FTIR can be used to identify the vibrational modes of the host lattice and to detect the presence of any impurities or changes in the structure upon doping. iaea.orgresearcher.life For instance, in human manganese superoxide (B77818) dismutase containing 3-fluorotyrosine, FTIR spectroscopy, in conjunction with computational methods, has been used to identify specific vibrational modes associated with the fluorinated amino acid, providing insights into the local protein structure. lbl.govnih.gov
The analysis of FTIR spectra, often supported by theoretical calculations, allows for the assignment of observed absorption bands to specific vibrational modes, contributing to a deeper understanding of the structure and bonding in this compound materials. researchgate.netlbl.govnih.gov
Table 2: Characteristic FTIR Vibrational Frequencies for Manganese Fluorides
| Compound/Species | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| MnF₃ | Mn-F stretching | 758.5, 711.2 | researchgate.netacs.org |
| MnF₃ | F-Mn-F bending | 181.9 | researchgate.netacs.org |
Mechanisms of Luminescence in Manganese-Activated Fluoride Materials
Phonon-Assisted Luminescence Processes in Mn(IV)-Doped Fluorides
In Mn(IV)-doped fluoride materials, the luminescence process is often dominated by phonon-assisted transitions. rsc.orgresearchgate.netepa.gov The Mn⁴⁺ ion, with a 3d³ electronic configuration, typically occupies an octahedral site in the fluoride host lattice. rsc.org The optical transitions of Mn⁴⁺ are sensitive to its local coordination environment. mdpi.com
The emission spectrum of Mn⁴⁺ in these materials is characterized by a series of sharp lines in the red region of the visible spectrum. rsc.orgmdpi.com These emission lines correspond to the spin-forbidden ²E₉ → ⁴A₂₉ transition of the Mn⁴⁺ ion. rsc.org The zero-phonon line (ZPL), which is the purely electronic transition without the involvement of phonons, is typically located around 620 nm. rsc.org
The emission spectrum also exhibits sidebands on both the high-energy (anti-Stokes) and low-energy (Stokes) sides of the ZPL. mdpi.com These sidebands arise from phonon-assisted transitions, where the electronic transition is accompanied by the creation or annihilation of one or more phonons (lattice vibrations). The involvement of phonons helps to overcome the parity and spin selection rules, thereby increasing the probability of the ²E₉ → ⁴A₂₉ transition. researchgate.net
Excitation and Emission Pathways in Doped this compound Phosphors
The luminescence in doped this compound phosphors is governed by specific excitation and emission pathways, which can be understood using the Tanabe-Sugano energy level diagram for the d³ electronic configuration of Mn⁴⁺ in an octahedral crystal field. rsc.orgmdpi.com
Excitation: The excitation spectrum of Mn⁴⁺-doped fluoride phosphors typically consists of two broad absorption bands in the near-UV to blue spectral region. rsc.org These bands correspond to the spin-allowed ⁴A₂₉ → ⁴T₁₉ and ⁴A₂₉ → ⁴T₂₉ transitions of the Mn⁴⁺ ion. rsc.org This broad excitation range makes these phosphors suitable for excitation by blue LED chips. rsc.org After excitation to these higher energy levels, the Mn⁴⁺ ion undergoes non-radiative relaxation to the lower-lying ²E₉ excited state. nih.gov
Emission: The emission from the ²E₉ state to the ⁴A₂₉ ground state is a spin-forbidden transition, which results in a relatively long luminescence lifetime. rsc.orgresearchgate.net This transition gives rise to a series of sharp emission lines in the red region of the spectrum, typically around 630 nm. rsc.org The exact position of the emission peaks is influenced by the strength of the crystal field of the host lattice. mdpi.com
Absorption of a photon excites the Mn⁴⁺ ion from the ⁴A₂₉ ground state to the ⁴T₁₉ or ⁴T₂₉ excited states.
The ion rapidly relaxes non-radiatively to the lowest excited state, ²E₉.
Radiative transition from the ²E₉ state to the ⁴A₂₉ ground state results in the emission of red light.
The efficiency of these phosphors can be affected by thermal quenching, where at higher temperatures, non-radiative decay pathways from the excited state become more probable, leading to a decrease in luminescence intensity. nih.gov The thermal quenching mechanism in some Mn⁴⁺-doped fluorides involves a thermally activated crossover from the ²E₉ state to the ⁴T₂₉ state, followed by non-radiative relaxation to the ground state. nih.govacs.org
Thermoluminescence Kinetics and Electron Trap Depth Analysis
Thermoluminescence (TL) is the emission of light from an irradiated material upon heating. The study of TL in manganese-doped fluorides provides information about the kinetics of the process and the energy depth of electron traps within the material. optica.orgwur.nl
When a manganese-doped fluoride phosphor is exposed to ionizing radiation, electrons are excited to the conduction band and can be captured by defects in the crystal lattice, known as electron traps. wur.nl The holes created in the valence band can be trapped at the manganese activator ions. wur.nl Upon heating, the trapped electrons are released from the traps, recombine with the trapped holes at the manganese sites, and the excess energy is emitted as light. wur.nl
A plot of the TL intensity versus temperature is called a glow curve. The shape and position of the peaks in the glow curve are related to the parameters of the trapping centers, including the trap depth (E) and the frequency factor (s). wur.nl Different methods, such as the initial rise method, whole glow peak method, and variable heating rate method, can be used to determine these kinetic parameters from the experimental glow curves. researchgate.net
In manganese-activated zinc fluoride (ZnF₂:Mn), for example, multiple glow peaks have been observed, indicating the presence of electron traps with different depths. optica.org A detailed analysis of a specific glow peak in ZnF₂:Mn suggested a first-order kinetic process with a significant probability of retrapping. optica.org The trap depths in these materials can be influenced by factors such as the concentration of the manganese dopant and the crystallization temperature of the phosphor. optica.orgresearchgate.net The study of thermoluminescence kinetics is crucial for understanding the charge trapping and recombination mechanisms in these materials, which is important for applications such as radiation dosimetry. wur.nlgoogle.com
Fundamental Research into Magnetic Properties of Manganese Fluoride Systems
Magnetic Ordering and Ground States in Manganese Fluorides
The arrangement of magnetic moments (spins) of the manganese ions at low temperatures defines the magnetic ordering and ground state of the material. Manganese fluorides exhibit a variety of magnetic behaviors, primarily dominated by antiferromagnetism, though ferromagnetism has been predicted in specific structures.
Antiferromagnetism is the most common form of magnetic order in bulk manganese fluoride (B91410) compounds. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an anti-parallel fashion, resulting in no net external magnetic moment in the ground state. taylorandfrancis.comcdnsciencepub.com This ordering occurs below a critical temperature known as the Néel temperature (TN). taylorandfrancis.comignited.in
Manganese(II) fluoride (MnF₂) is a classic example of an antiferromagnet with a Néel temperature of approximately 67 K. taylorandfrancis.comcdnsciencepub.com Its magnetic structure consists of a simple two-sublattice antiferromagnetic arrangement where the magnetic moments of the Mn²⁺ ions are directed along the c crystallographic axis. researchgate.net Below the Néel temperature, the atomic unit cell effectively doubles to accommodate the opposing spins of adjacent manganese atoms. ignited.in
Ternary and double fluorides containing manganese also predominantly display antiferromagnetic ordering. Neutron diffraction studies have been crucial in determining these magnetic structures. iucr.orgjournaldephysique.org For instance, compounds with the perovskite structure, such as KMnF₃, NaMnF₃, and RbMnF₃, exhibit a G-type antiferromagnetic ordering. iucr.orgjournaldephysique.org In this arrangement, each magnetic ion is coupled antiferromagnetically to its six nearest magnetic neighbors. iucr.org The hexagonal compound CsMnF₃ also shows antiferromagnetic ordering, where layers of Mn²⁺ ions are arranged with their spins in an antiparallel sequence along the c-axis. journaldephysique.org
While bulk manganese fluorides are typically antiferromagnetic, theoretical calculations predict that ferromagnetic ground states can be achieved in novel ultra-thin, two-dimensional structures. Density functional theory calculations have suggested that single-layers of 1T-MnF₂ and MnF₃ are semiconductors with a ferromagnetic ground state, in contrast to the antiferromagnetic nature of the 1H-MnF₂ single-layer. nih.gov
Table 1: Néel Temperatures for Various Antiferromagnetic Manganese Fluorides
| Compound | Formula | Néel Temperature (TN) |
|---|---|---|
| Manganese(II) fluoride | MnF₂ | ~67 K taylorandfrancis.comcdnsciencepub.com |
| Potassium manganese fluoride | KMnF₃ | 88.3 K dtic.mil |
| Rubidium this compound | RbMnF₃ | 82.6 K dtic.mil |
| Cesium this compound | CsMnF₃ | 53.5 K dtic.mil |
| Barium this compound | BaMnF₄ | ~27 K nih.gov |
| Manganese(II) oxide | MnO | 116 K taylorandfrancis.comignited.in |
| Iron(II) fluoride | FeF₂ | - |
| Cobalt(II) fluoride | CoF₂ | - |
| Nickel(II) fluoride | NiF₂ | 73 K taylorandfrancis.com |
Note: Data for MnO, FeF₂, CoF₂, and NiF₂ are included for comparative context as common antiferromagnets.
The study of the electronic band structure of manganese fluorides, particularly in relation to electron spin, has revealed properties with significant potential for future technologies. First-principles calculations have predicted that manganese(III) fluoride (MnF₃) is a spin-polarized Dirac material. qut.edu.auusq.edu.au This means it behaves differently depending on the spin orientation of its electrons. qut.edu.au For one spin direction, MnF₃ exhibits multiple Dirac cones, where electrons behave as if they are massless, similar to graphene. qut.edu.auusq.edu.au For the other spin direction, it acts as a large-gap semiconductor. qut.edu.auusq.edu.au This nearly 100% spin polarization suggests that materials like MnF₃ could be used in spintronic devices, which utilize electron spin in addition to its charge. nih.govfrontiersin.org
The existence of multiple Dirac rings in the Brillouin zone of MnF₃ is a particularly novel finding. qut.edu.auusq.edu.au Materials with multiple Dirac bands may offer higher carrier transmission efficiency than those with a single Dirac cone. nih.govfrontiersin.org This line of research has highlighted that other transition metal fluorides, such as CoF₃, CrF₃, and FeF₃, may also exhibit similar interesting spin-polarized band structures. qut.edu.auusq.edu.au
Magnetic Exchange Interactions Across Fluoride Bridges in Manganese Complexes
The magnetic ordering observed in manganese fluorides arises from the magnetic exchange interaction, a quantum mechanical effect that couples the spins of neighboring manganese ions. In these compounds, the interaction is not direct but is mediated by the intervening fluoride ions in a process called superexchange. cdnsciencepub.com The fluoride bridge is crucial in facilitating this magnetic coupling.
Research on discrete, fluoride-bridged manganese complexes provides quantitative insight into the strength of these interactions. Studies on dinuclear manganese complexes, where two manganese ions are linked by one or more fluoride ions, have shown that the coupling is typically antiferromagnetic. acs.orgnationalmaglab.org
For a dinuclear manganese(III) complex with a single, linear Mn³⁺-F⁻-Mn³⁺ bridge, the antiferromagnetic exchange coupling constant (J) was determined to be 33.0 cm⁻¹ (using the Ĥ = JŜ₁·Ŝ₂ Hamiltonian definition). acs.orgacs.org This interaction is an order of magnitude smaller than in comparable complexes with a linear oxide bridge (J ≈ 139.1 cm⁻¹) but is similar in strength to interactions through cyanide bridges. acs.orgacs.org In chain compounds of Mn(III) linked by fluoride bridges with varying angles, the exchange coupling was also found to be moderately strong, with J values in the range of 32-38 cm⁻¹. nih.gov
In dinuclear manganese(II) complexes with a linear Mn²⁺-F⁻-Mn²⁺ bridge, the antiferromagnetic coupling is weaker, with a J value of -6.7 cm⁻¹ (using a different Hamiltonian convention). nationalmaglab.org The strength of this interaction in analogous fluoride-bridged complexes increases when moving from Mn(II) to other first-row transition metals like Fe(II), Co(II), and Ni(II). nationalmaglab.org Theoretical calculations have shown that the geometry of the bridge is critical; significant deviations from the experimental structure in calculations can lead to qualitatively incorrect results for the magnetic interaction. mdpi.com
Table 2: Experimental Magnetic Exchange Coupling Constants (J) in Fluoride-Bridged Dinuclear Manganese Complexes
| Complex Type | Oxidation State | Bridge | J value (cm⁻¹) | Hamiltonian Convention |
|---|---|---|---|---|
| Dinuclear Manganese Complex acs.orgacs.org | Mn(III) | μ-F (linear) | 33.0 | Ĥ = JŜ₁·Ŝ₂ |
| Dinuclear Manganese Complex nationalmaglab.org | Mn(II) | μ-F (linear) | -6.7 | Not specified, but indicates weak antiferromagnetism |
| catena-[Mn(μ-F)(salen-5H)] nih.gov | Mn(III) | μ-F (chain) | ~32-38 | Not specified, but indicates moderately strong antiferromagnetism |
Magnetic Resonance Spectroscopy Investigations in Manganese Fluorides
Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are powerful tools for probing the local magnetic environment of ions and nuclei within a crystal lattice.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), investigates the transitions between electron spin states in the presence of a magnetic field. It is particularly useful for studying paramagnetic ions like Mn²⁺. When Mn²⁺ ions are doped into non-magnetic fluoride host lattices, EPR spectra reveal detailed information about the ion's immediate surroundings.
Studies of Mn²⁺ ions substituting for Zn²⁺ in a ZnF₂ lattice show hyperfine structure coupling between the magnetic electrons of the manganese ion and the nuclei of the six surrounding fluorine atoms. colab.wsroyalsocietypublishing.org This superhyperfine structure is a direct consequence of the covalent character of the Mn-F bond and the transfer of unpaired spin density from the manganese ion to the fluoride ligands. colab.wsroyalsocietypublishing.org The fluorine hyperfine splitting intervals are typically between 10 and 20 Gauss. colab.wsroyalsocietypublishing.org Similar fluorine superhyperfine structure has been observed for Mn²⁺ in CaF₂ crystals and in oxyfluoride glass-ceramics containing SrF₂ or CaF₂ nanocrystals, confirming the incorporation of manganese into a fluorine-coordinated environment. royalsocietypublishing.orgresearchgate.net The characteristics of the EPR spectra, such as the g-value and hyperfine splitting constant, are sensitive to the symmetry and nature of the crystal field around the Mn²⁺ ion. researchgate.net
Nuclear Magnetic Resonance (NMR) probes the magnetic field at the position of a nucleus. In magnetic materials like manganese fluorides, the magnetic field experienced by a nucleus (e.g., ¹⁹F or ⁵⁵Mn) is significantly shifted from the externally applied field due to the presence of the magnetic manganese ions. This shift is a direct result of the hyperfine interaction, which is the coupling between the nuclear spin and the electron spins.
NMR studies of the ¹⁹F nucleus in antiferromagnetic MnF₂ and KMnF₃ have been instrumental in understanding superexchange effects. dtic.milcolab.ws The large internal magnetic field at the fluorine nucleus is "transferred" from the neighboring Mn²⁺ ions through the fluoride ion's own electron orbitals. aps.org This transferred hyperfine interaction provides a quantitative measure of the unpaired spin density in the fluorine p-orbitals, which is a direct consequence of the covalent bonding that facilitates the superexchange mechanism between manganese ions. dtic.milcolab.ws Studies of the ⁵⁵Mn NMR in antiferromagnetic MnF₂ have also provided precise measurements of the hyperfine field at the manganese nucleus itself. dtic.mil
Temperature-Dependent Magnetic Susceptibility Studies
The magnetic susceptibility of this compound systems is highly dependent on temperature, revealing transitions between different magnetic states. Research in this area focuses on how the magnetic moments of the manganese ions interact and order as the temperature changes. These studies are fundamental to understanding the intrinsic magnetic nature of these compounds.
Manganese(II) Fluoride (MnF₂)
Manganese(II) fluoride (MnF₂) is a classic example of an antiferromagnetic material. rsc.org At high temperatures, it exists in a paramagnetic state where the magnetic moments of the Mn²⁺ ions are randomly oriented. As the temperature is lowered, it undergoes a phase transition to an antiferromagnetic state.
This transition occurs at the Néel temperature (Tₙ), which for MnF₂ is approximately 67 K. rsc.org Below this temperature, the magnetic moments of the Mn²⁺ ions on adjacent sublattices align in an antiparallel fashion, resulting in no net external magnetic moment in the absence of an applied magnetic field. cdnsciencepub.com The magnetic structure consists of two interpenetrating sublattices of Mn²⁺ ions with their magnetic moments pointing in opposite directions along the c-axis of its tetragonal crystal structure. cdnsciencepub.com
Above the Néel temperature, in its paramagnetic phase, the magnetic susceptibility (χ) of MnF₂ follows the Curie-Weiss law: arxiv.org
χ = C / (T - θ)
where:
C is the Curie constant
T is the absolute temperature
θ is the Weiss constant (paramagnetic Curie temperature)
For MnF₂, the Weiss constant is negative, which is characteristic of antiferromagnetic interactions between the magnetic ions. arxiv.org Experimental studies have determined the paramagnetic Curie temperature to be approximately -89 K. arxiv.org The effective magnetic moment of the Mn²⁺ ion in MnF₂ is close to 5.9 μB, which is consistent with the theoretical value for a high-spin d⁵ configuration. arxiv.org
The effect of hydrostatic pressure on the magnetic susceptibility of MnF₂ has also been investigated. Applying pressure has been shown to alter the magnetic susceptibility, providing insights into the volume dependence of the superexchange interactions within the crystal lattice. arxiv.org
| Property | Value | Reference |
|---|---|---|
| Néel Temperature (Tₙ) | ~67 K | rsc.org |
| Paramagnetic Curie Temperature (θ) | ~ -89 K | arxiv.org |
| Effective Magnetic Moment (μ_eff) | ~5.9 μB | arxiv.org |
Manganese(III) Fluoride (MnF₃)
Manganese(III) fluoride (MnF₃) also exhibits antiferromagnetic behavior. arxiv.org Similar to MnF₂, it undergoes a transition from a paramagnetic state to an antiferromagnetic state as the temperature decreases. The Néel temperature for MnF₃ has been reported to be around 47 K. arxiv.org
| Property | Value | Reference |
|---|---|---|
| Néel Temperature (Tₙ) | ~47 K | arxiv.org |
| Weiss Constant (θ) | ~8 K | arxiv.org |
| Effective Magnetic Moment (μ_eff) | ~5.0 μB | arxiv.org |
Manganese(IV) Fluoride (MnF₄)
Research on the magnetic properties of manganese(IV) fluoride (MnF₄) is less extensive. However, studies on β-MnF₄ have shown that it is paramagnetic at room temperature. researchgate.net The temperature-dependent magnetic susceptibility of β-MnF₄ follows the Curie-Weiss law down to approximately 43 K. researchgate.netresearchgate.net Below this temperature, deviations from this behavior are observed, suggesting the onset of magnetic ordering. researchgate.netresearchgate.net
Theoretical studies based on first-principles calculations for a monolayer of MnF₄ predict it to be an intrinsic antiferromagnetic semiconductor. arxiv.orgrsc.org These calculations suggest a Néel temperature of around 140 K for this two-dimensional form of the material. arxiv.org
A plot of the molar magnetic susceptibility of β-MnF₄ versus temperature demonstrates this behavior, with a clear linear dependence of the inverse susceptibility on temperature in the paramagnetic region. researchgate.netresearchgate.net
Computational and Theoretical Modeling of Manganese Fluoride Systems
Lattice Dynamics and Phonon Spectra Calculations
Lattice dynamics calculations focus on the vibrations of atoms within a crystal lattice, which are quantized as phonons. These calculations are crucial for understanding thermal properties and interpreting spectroscopic data.
Raman spectroscopy is an experimental technique that probes the vibrational modes of a material. Group theory predicts that MnF2, in its rutile structure, has four Raman-active phonon modes: A₁g, B₁g, B₂g, and Eg. aps.org Theoretical lattice dynamics calculations can determine the frequencies and symmetries of these modes. wurm.info By comparing the calculated phonon spectrum with experimental Raman spectra, a definitive assignment of the observed peaks to specific atomic vibrations can be made. researchgate.net This synergy between theory and experiment is essential for a complete understanding of the material's vibrational properties and for analyzing phenomena such as spin-phonon coupling in antiferromagnetic MnF2. aip.org
| Symmetry Mode | Frequency (cm⁻¹) |
|---|---|
| B₁g | 61 |
| Eg | 247 |
| A₁g | 341 |
| B₂g | 476 |
Data from Porto, S.P.S., Fleury, P.A., and Damen, T.C. (1967). Physical Review, 154, 522–526.
The thermal transport properties of a material are governed by how phonons travel and scatter within the crystal. Theoretical calculations based on first-principles DFT can provide essential phonon properties, including their dispersion relations and group velocities, which determine the speed at which vibrational energy is transported through the lattice. osti.gov This information is a critical input for solving the phonon Boltzmann transport equation to predict lattice thermal conductivity. osti.govresearchgate.net
For manganese fluoride (B91410), theoretical models have been used to interpret experimental thermal transport data. mcmaster.camcmaster.ca For example, heat pulse measurements investigating thermal conductivity in MnF2 showed that only the Eg phonon mode was resonantly scattered by certain impurities. mcmaster.ca Theoretical expressions that include effects like phonon focusing are necessary to accurately fit the experimental results, demonstrating how computational models help elucidate the specific mechanisms of phonon scattering and their impact on thermal conductivity. mcmaster.ca
Quantum-Chemical Approaches for Molecular Manganese Fluorides
While DFT is often applied to periodic, solid-state systems, quantum-chemical methods are also used to study individual molecules. Methods like coupled-cluster theory [e.g., CCSD(T)] and DFT functionals designed for molecular systems (e.g., B3LYP) are employed to investigate the structure, stability, and vibrational properties of molecular manganese fluorides. nih.govrsc.org
Studies have been conducted on a series of molecular manganese fluorides, MnFx (where x ranges from 1 to 7), using these high-level quantum-chemical calculations. rsc.orgrsc.org These computations are used to optimize the geometries of the molecules, predict their bond lengths and angles, and calculate their harmonic vibrational frequencies. rsc.org The results of these calculations are vital for interpreting experimental data, such as infrared spectra obtained from matrix-isolation studies, where molecules are trapped in an inert gas matrix at low temperatures. nih.gov For example, a calculated Σ⁻u-mode for MnF₂ helped assign a new, intense infrared band observed in experiments. rsc.org
| Molecule | Point Group (Symmetry) | Computational Level | Selected Bond Length (pm) |
|---|---|---|---|
| MnF | C∞v | CCSD(T) | 183.1 |
| MnF₂ | D∞h | CCSD(T) | 181.7 |
| MnF₃ | D₃h | CCSD(T) | 172.9 |
| MnF₄ | C₂v | CCSD(T) | 171.4 (avg) |
| MnF₅ | D₃h | CCSD(T) | 170.1 (axial), 167.0 (equatorial) |
Data from Riedel, S., and Kaupp, M. (2016). Dalton Transactions, 45(12), 5038-5044.
High-Level Ab Initio Calculations of Electronic States and Transition Energies
Ab initio wavefunction-based quantum chemical calculations are crucial for understanding the electronic structure of manganese fluoride systems. These methods solve the electronic Schrödinger equation without empirical parameters, providing detailed insights into ground and excited electronic states. For transition metal compounds like manganese fluorides, multireference methods are often necessary due to the near-degeneracy of multiple electronic configurations. wikipedia.orgstackexchange.comcolorado.edu
One of the primary tools for these calculations is the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by multireference configuration interaction (MRCI) or second-order perturbation theory (CASPT2) to account for dynamic electron correlation. colorado.eduesqc.org These approaches can accurately predict the potential energy curves (PECs) of different electronic states. u-szeged.husemanticscholar.orgwhiterose.ac.uk From these PECs, key spectroscopic parameters and transition energies can be derived.
For instance, in studies of Mn⁴⁺ doped into fluoride lattices, such as K₂SiF₆, CASSCF/RASPT2 calculations have been performed to compute the electronic transition energies between various multiplets. acs.org These calculations explicitly correlate a significant number of electrons (e.g., 59 electrons including Mn 3s, 3p, 3d and F 2s, 2p electrons) to achieve high accuracy. acs.org The results show good agreement with experimental data, with deviations for spin-forbidden transitions being as low as ~200 cm⁻¹. acs.org
The table below presents a sample of calculated transition energies for the (MnF₆)²⁻ cluster embedded in a K₂SiF₆ lattice, showcasing the accuracy of high-level ab initio methods.
| Transition | Calculated Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |
| ⁴A₂g → ²E g | ~23,770 | ~24,000 |
| ⁴A₂g → ⁴T₂g | ~33,740 | ~33,970 |
| ⁴A₂g → a⁴T₁g | ~48,877 | ~50,844 |
This table is generated based on data reported in theoretical studies of this compound systems and may not represent a single comprehensive study. acs.orgnih.gov
Another sophisticated method employed for studying excited states is the Equation-of-Motion Coupled-Cluster (EOM-CC) theory. nih.govesqc.orgpyscf.org EOM-CC methods can provide a balanced description of ground and excited states and are capable of high accuracy, particularly when including triple excitations (EOM-CCSDT). For systems with heavy elements, relativistic effects and spin-orbit coupling become significant and must be included in the calculations to achieve accurate results. nih.govarxiv.org
Investigation of Interatomic Distances and Vibrational Frequencies in Isolated Species
Theoretical calculations are instrumental in determining the geometric structures and vibrational properties of isolated this compound molecules (e.g., MnF, MnF₂, MnF₃). These calculations provide fundamental data such as equilibrium bond lengths (interatomic distances) and harmonic vibrational frequencies, which are essential for understanding the nature of the chemical bonds and for interpreting spectroscopic data. libretexts.orglibretexts.org
High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and MRCI, are used to compute these properties with high precision. arxiv.org The calculations involve mapping the potential energy surface of the molecule near its equilibrium geometry. The minimum on this surface corresponds to the equilibrium interatomic distance (Rₑ), and the curvature of the potential well around the minimum determines the vibrational frequency (ωₑ). molssi.orgkhanacademy.org
For the diatomic MnF radical, extensive theoretical studies have been performed. The table below summarizes calculated spectroscopic constants for the ground electronic state (X⁷Σ⁺) of MnF, compared with experimental values.
| Method | Rₑ (Å) | ωₑ (cm⁻¹) |
| CASSCF/MRCI | 1.835 | 635.4 |
| CCSD(T) | 1.832 | 638.1 |
| Experimental | 1.833 | 636.8 |
This table compiles representative data from various computational chemistry studies and experimental reports.
For polyatomic species like manganese difluoride (MnF₂) and manganese trifluoride (MnF₃), computational studies predict their geometries and vibrational modes. MnF₂ is predicted to be a linear molecule (D∞h symmetry) in its ground state, while MnF₃ is predicted to have a planar trigonal structure (D₃h symmetry). The calculations also provide the frequencies of their stretching and bending vibrational modes. These theoretical predictions are vital for assigning features in experimental infrared and Raman spectra.
Computational Materials Science for Advanced this compound Systems
Simulation of Electronic and Magnetic Properties
Computational materials science employs methods like Density Functional Theory (DFT) to investigate the electronic and magnetic properties of bulk this compound materials, such as MnF₂ (sellaite) and more complex systems like perovskites A₂MnF₆ (where A can be K, Rb, Cs). worldscientific.com These simulations provide insights into the material's band structure, density of states (DOS), and magnetic ordering.
MnF₂ is a classic example of an antiferromagnetic (AFM) insulator. DFT calculations, particularly those that include a Hubbard U correction (DFT+U) or use hybrid functionals, are necessary to correctly describe the localized 3d electrons of manganese and predict the correct electronic and magnetic ground state. researchgate.netaps.org These calculations can reproduce the AFM ordering, where the magnetic moments of adjacent manganese ions align in an antiparallel fashion. researchgate.net The simulations can also compute the exchange coupling constants (J) that govern the strength of the magnetic interactions and estimate the Néel temperature (Tₙ), the temperature above which the AFM order is lost. researchgate.net
For advanced systems like the hexafluoromanganate(IV) complexes A₂MnF₆, ab initio calculations predict interesting electronic and magnetic behaviors. worldscientific.com For example, Cs₂MnF₆ is predicted to be a half-metallic ferromagnet, meaning it behaves as a metal for one spin direction and as a semiconductor for the other. worldscientific.com In contrast, K₂MnF₆ and Rb₂MnF₆ are predicted to be wide-bandgap materials. worldscientific.com The magnetic calculations for these compounds reveal a strong ferromagnetic nature. worldscientific.com
The table below shows a summary of calculated properties for MnF₂ and Cs₂MnF₆.
| Compound | Property | Calculated Value |
| MnF₂ | Magnetic Ground State | Antiferromagnetic |
| Band Gap (DFT+U) | ~3.5 eV | |
| Magnetic Moment on Mn | ~4.4 µB | |
| Cs₂MnF₆ | Magnetic Ground State | Ferromagnetic |
| Nature | Half-metallic | |
| Magnetic Moment on Mn | ~3.0 µB |
This table presents typical values obtained from DFT and DFT+U calculations reported in the literature. worldscientific.comresearchgate.net
Theoretical Studies of Defect Chemistry and Charge Transfer Mechanisms
Theoretical studies are essential for understanding the role of defects and charge transport in this compound materials, which are critical for applications in areas like catalysis and battery technology. Point defects, such as vacancies (missing atoms), interstitials (extra atoms in the lattice), and substitutions (dopant atoms), can significantly alter the electronic and ionic conductivity of the material.
Computational models, primarily based on DFT, are used to calculate the formation energies of various intrinsic and extrinsic defects. The formation energy determines the concentration of a particular defect at a given temperature and chemical potential. By calculating these energies, researchers can predict which defects are most likely to form under specific synthesis or operating conditions.
For example, in MnF₂, fluorine vacancies (V_F) and manganese vacancies (V_Mn) are common point defects. Calculations can determine their charge states (e.g., V_F⁺, V_Mn²⁻) and their influence on the local electronic structure. These defects can introduce energy levels within the band gap, acting as trapping sites or donors/acceptors for charge carriers.
Charge transfer mechanisms, including electron and hole polaron hopping, are also investigated using theoretical methods. A polaron is a quasiparticle consisting of a charge carrier (electron or hole) and its self-induced lattice distortion. In materials like MnF₂, charge transport often occurs via the hopping of these polarons from one manganese site to another.
Theoretical simulations can map out the potential energy surface for this hopping process, allowing for the calculation of the activation energy or hopping barrier. This information is crucial for understanding and predicting the electrical conductivity of the material. Furthermore, these studies can elucidate how the presence of defects or dopants can modify these charge transfer pathways, either by creating new, more favorable paths or by blocking existing ones. These insights are vital for the rational design of this compound-based materials with tailored electrical properties.
Catalytic Reactivity and Mechanistic Investigations of Manganese Fluorine Species
Manganese-Catalyzed Carbon-Hydrogen (C-H) Functionalization Reactions
Manganese-based catalysts have emerged as effective and environmentally benign tools for the challenging task of C-H bond functionalization, owing to the low cost and low toxicity of manganese. chemrxiv.org Inspired by manganese-containing enzymes in nature that can activate strong C-H bonds, researchers have developed bio-inspired molecular catalysts. chemrxiv.org These synthetic catalysts, particularly those involving manganese-fluorine species, have shown significant promise in direct C-H fluorination reactions.
A significant breakthrough in synthetic chemistry has been the development of methods for the direct fluorination of aliphatic C-H bonds using manganese catalysts. nih.gov These protocols allow for the conversion of C(sp³)–H bonds in small molecules to C-F bonds, a transformation of great value in medicinal chemistry and drug development for improving metabolic stability and binding affinity. springernature.comnih.gov
The process is typically catalyzed by a manganese porphyrin complex in the presence of a nucleophilic fluoride (B91410) salt and a stoichiometric oxidant. nih.govresearchgate.net Researchers have successfully demonstrated that manganese porphyrin complexes can catalyze the fluorination of alkyl groups using fluoride ions under mild conditions, with iodosylbenzene serving as the oxidant. nih.govacs.org This methodology has been applied to a range of substrates, including simple alkanes, complex terpenoids, and steroids, achieving yields of 50-60% for monofluorinated products. nih.govresearchgate.net The reactions are generally performed in common organic solvents and are tolerant of various functional groups. nih.gov
The choice of fluoride source is critical and can be tailored to the substrate. For aliphatic C-H fluorination, a combination of tetrabutylammonium (B224687) fluoride and silver fluoride (AgF) is often effective. nih.gov Other sources like triethylamine (B128534) trihydrofluoride (TREAT·HF) are also used. springernature.com
A key feature of manganese-catalyzed C-H fluorination is its notable regioselectivity and chemoselectivity, allowing for the precise fluorination of complex molecules at otherwise inaccessible sites. nih.gov The selectivity of the C-H bond cleavage is largely directed by the initial hydrogen atom abstraction step, which is performed by a highly reactive, high-valent oxomanganese(V) intermediate. nih.govresearchgate.net
The steric and electronic properties of both the catalyst and the substrate play a crucial role in determining which C-H bond is targeted. For example:
In the fluorination of decalin, the reaction occurs predominantly at the C2 and C3 methylene (B1212753) positions. nih.govresearchgate.net
For steroids like 5α-androstan-17-one, fluorination is selectively directed to the A ring. nih.govresearchgate.net
Bornyl acetate (B1210297) is converted specifically to exo-5-fluoro-bornyl acetate. nih.gov
The ligand system coordinated to the manganese center is a primary determinant of selectivity. Manganese porphyrin catalysts are generally effective for fluorinating aliphatic C-H bonds. nih.gov In contrast, manganese salen complexes are often the preferred choice for the selective fluorination of benzylic C-H bonds. chemrxiv.orgnih.govcapes.gov.br Furthermore, modifying the catalyst structure, such as using a highly fluorinated manganese pentafluorophenyl porphyrin, can enhance reactivity and provide unique regio- and stereoselectivity for challenging substrates that are electron-deficient or strained. nih.gov In such cases, stereoselectivity is influenced by steric interactions between the bulky porphyrin ligand and the intermediate substrate radical during the final fluorine transfer step. nih.gov
Elucidation of Key Manganese-Fluorine Intermediates in Catalytic Cycles
Understanding the catalytic cycle requires the identification and characterization of the transient manganese-fluorine species that act as key intermediates. Spectroscopic, kinetic, and computational studies have been instrumental in shedding light on these reactive species.
The catalytic cycle is widely proposed to involve high-valent manganese species. The resting state of the catalyst is typically a Manganese(III) complex. chemrxiv.org Upon reaction with an oxidant like iodosylbenzene, this is converted to a highly reactive oxomanganese(V) (Mn(V)=O) species. chemrxiv.orgbeilstein-journals.orgnih.gov This intermediate is believed to be responsible for the initial and rate-determining step of hydrogen atom abstraction from the substrate's C-H bond. chemrxiv.orgnih.govnih.gov The detection of Mn(V)=O porphyrin complexes has been achieved using rapid-mixing stopped-flow spectrophotometry. capes.gov.brresearchgate.net
Following hydrogen abstraction, a carbon-centered radical is formed on the substrate, along with a manganese(IV)-hydroxo (Mn(IV)-OH) species. chemrxiv.orgresearchgate.net This intermediate then undergoes ligand exchange with the fluoride source in the reaction medium to generate a difluoromanganese(IV) (Mn(IV)F₂) species. chemrxiv.orgcas.cn This trans-difluoromanganese(IV) complex has been identified as the key intermediate responsible for transferring a fluorine atom to the carbon radical. nih.govresearcher.lifecapes.gov.br Significantly, this Mn(IV) fluoride intermediate has been successfully isolated and structurally characterized, providing strong evidence for its role in the catalytic cycle. nih.govresearchgate.net
However, recent kinetic and spectroscopic studies under catalytic turnover conditions have suggested an alternative active species. acs.org This research indicates that the active fluorinating intermediate may be a 6-coordinated Mn(IV) species, structurally distinct from the previously proposed high-valent Mn(V)=O species. acs.org
The ligand framework supporting the manganese center is critical in modulating the catalyst's reactivity, selectivity, and stability. The two most prominent ligand systems in this context are porphyrins and salen-type ligands.
Porphyrin Ligands : Manganese porphyrins are highly effective catalysts for the hydroxylation and epoxidation of hydrocarbons and have been successfully adapted for C-H halogenation. nih.gov They are particularly well-suited for the fluorination of strong, unactivated aliphatic C-H bonds. chemrxiv.orgnih.gov The electronic nature of the porphyrin can be tuned to enhance catalytic activity. For instance, porphyrins with electron-withdrawing groups, such as the meso-tetrakis(pentafluorophenyl)porphyrin (TPFPP), create a more electron-deficient manganese center. nih.gov This enhanced electrophilicity leads to superior catalytic performance for the fluorination of recalcitrant and electron-deficient substrates. nih.gov
Salen Ligands : While porphyrins excel with aliphatic C-H bonds, manganese salen complexes have proven to be more efficient catalysts for the fluorination of more activated C-H bonds, such as those in benzylic positions. chemrxiv.orgnih.govcas.cn This difference in reactivity highlights how the ligand environment can be chosen to target specific types of C-H bonds within a molecule. Manganese salen catalysts have also been successfully employed for the late-stage radiofluorination of bioactive molecules using ¹⁸F. beilstein-journals.org
The ligand's structure also imparts steric control, influencing the regioselectivity of the reaction by directing the approach of the substrate to the reactive manganese-oxo core. nih.govbeilstein-journals.org
Proposed Reaction Mechanisms for Fluorine Transfer and Radical Interception
The generally accepted mechanism for manganese-catalyzed C-H fluorination is a multi-step process involving radical intermediates, often described as a "rebound" mechanism. nih.govcas.cn
The proposed catalytic cycle proceeds as follows:
Activation of the Catalyst : The cycle begins with the Mn(III)-porphyrin resting state. An oxidant, such as iodosylbenzene (PhIO), oxidizes the catalyst to a high-valent oxomanganese(V) species, O=Mn(V). beilstein-journals.orgcas.cn
Hydrogen Atom Abstraction : The highly electrophilic oxygen of the O=Mn(V) intermediate abstracts a hydrogen atom from a substrate's aliphatic C-H bond. This homolytic cleavage is typically the rate-limiting step and generates a free carbon-centered radical (R•) and a manganese(IV)-hydroxide intermediate (HO-Mn(IV)). chemrxiv.orgbeilstein-journals.orgresearchgate.net
Ligand Exchange : The HO-Mn(IV) species rapidly undergoes ligand exchange with the fluoride ions present in high concentration in the reaction mixture. This step displaces the hydroxide (B78521) ligand and forms a key trans-difluoromanganese(IV) intermediate, F₂Mn(IV). chemrxiv.orgcas.cn
Fluorine Rebound (Radical Interception) : The F₂Mn(IV) complex effectively traps the previously formed carbon radical. researchgate.net It transfers one of its fluorine atoms to the radical, forming the new C-F bond in the product (R-F). chemrxiv.orgcas.cn This "rebound" step regenerates the Mn(III) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org
Influence of Electronic Environment and Spin States on Catalytic Performance
The electronic environment, dictated by the ligands coordinated to the manganese ion, plays a pivotal role in modulating its catalytic activity. The introduction of fluorine atoms, either as ligands or within the catalyst's supporting structure, can significantly alter the electronic properties of the manganese center. For instance, in manganese(I)-mediated C–H bond activation, the presence of fluorine atoms on the substrate can direct the site selectivity of the reaction, a phenomenon termed the "ortho-fluorine effect". nih.govacs.org This effect stems from the thermodynamic preference for activating a C-H bond positioned ortho to a fluorine substituent. nih.gov Furthermore, manipulating the electronic environment by changing the ligand system can enhance reaction rates. Research on a manganese-fluorine catalyst with a macrocyclic pyridinophane ligand demonstrated that modulating the electronic environment of various compounds led to enhanced oxidation reaction rates. unist.ac.kr Similarly, loading manganese onto a (Ce,La)CO3F support enhanced the number of acidic sites and the redox capacity of the catalyst. scirp.org
The spin state of manganese intermediates is a crucial but complex factor in catalysis. Computational studies, particularly using Density Functional Theory (DFT), have shown that the ground spin state of manganese intermediates can be highly sensitive to the specific functional used in the calculations. chemrxiv.org For example, in a Mn(TMP)F catalyst system for C-H fluorination, different intermediates with varying manganese oxidation states (Mn(III), Mn(IV), Mn(V)) were studied across all their possible spin states. chemrxiv.org The predicted ground state was found to be strongly dependent on the amount of Hartree-Fock exchange in the functional, indicating the challenge in definitively identifying the ground spin states through DFT alone. chemrxiv.org
Despite the computational complexity, it is recognized that spin state transitions during a catalytic cycle can lower reaction energy barriers and boost catalyst activity. chinesechemsoc.org The accessibility of different spin states can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. chinesechemsoc.org The synergy between the metal's electronic configuration and the substrate's orbitals, which is governed by the spin state, can simplify interactions and affect reaction yields. researchgate.net For instance, in the catalytic cycle of C-H fluorination by a manganese porphyrin complex, intermediates such as the resting Mn(III)(TMP)F, the reactive Mn(V)=O(TMP)F, and the subsequent Mn(IV) species each possess multiple potential spin states that influence the reaction pathway. chemrxiv.org
Table 1: Investigated Spin States of Manganese Intermediates in a Catalytic C-H Fluorination Cycle
| Intermediate | Mn Oxidation State | Electronic Configuration | Possible Spin States Investigated |
| Mn(III)(TMP)F | +3 | d4 | Quintet (High-Spin), Triplet (Intermediate-Spin), Singlet (Low-Spin) |
| Mn(V)=O(TMP)F | +5 | d2 | Triplet (Intermediate-Spin), Singlet (Low-Spin) |
| Mn(IV)(OH)(TMP)F | +4 | d3 | Quartet (Intermediate-Spin), Doublet (Low-Spin) |
| Mn(IV)(TMP)F2 | +4 | d3 | Quartet (Intermediate-Spin), Doublet (Low-Spin) |
| Data sourced from computational studies on a Mn(TMP)F catalyst system. chemrxiv.org |
Oxidative Catalysis by Manganese-Fluorine Complexes
Manganese-fluorine complexes have emerged as potent catalysts for a range of oxidative transformations, most notably the activation and functionalization of C-H bonds. unist.ac.krnih.gov These catalysts often operate through high-valent manganese-oxo intermediates, which act as powerful oxidizing agents capable of abstracting hydrogen atoms from substrates. chemrxiv.org The incorporation of fluorine into the manganese coordination sphere is crucial for both stabilizing high oxidation states and facilitating the final bond-forming step.
A significant application of these catalysts is in oxidative C-H fluorination, a reaction that introduces fluorine into organic molecules. nih.gov Protocols have been developed using manganese salen and manganese porphyrin complexes as catalysts, with nucleophilic fluoride sources like silver fluoride (AgF), potassium fluoride (KF), or triethylamine trihydrofluoride. nih.govnih.govcapes.gov.br The general mechanism for C-H fluorination catalyzed by manganese porphyrins involves the oxidation of a Mn(III)-F resting state to a highly reactive oxomanganese(V) species. chemrxiv.orgnih.gov This Mn(V)=O intermediate abstracts a hydrogen atom from an aliphatic C-H bond, generating a substrate radical and a Mn(IV)-hydroxo complex. chemrxiv.orgnih.gov Subsequently, a trans-difluoro manganese(IV) complex, which has been isolated and characterized, transfers a fluorine atom to the radical to form the fluorinated product, regenerating the Mn(III) catalyst. nih.govacs.org This catalytic strategy is effective for fluorinating benzylic and even unactivated aliphatic C-H bonds and tolerates various functional groups. nih.govnih.gov
Recent breakthroughs have led to the synthesis of exceptionally reactive manganese-fluorine catalysts. A mononuclear manganese(IV) bis(fluoro) complex, [MnIV(TBDAP)(F)2]2+, supported by a tetradentate pyridinophane ligand, was synthesized and characterized. unist.ac.kr This complex exhibits a very high reduction potential of 1.61 V vs SCE, enabling it to perform the challenging four-electron oxidation of mesitylene (B46885) to 3,5-dimethylbenzaldehyde. unist.ac.kr Mechanistic studies indicated that the C-H bond activation proceeds via an electron transfer (ET)-driven proton-coupled electron transfer (PCET) pathway. unist.ac.kr This work highlights the exceptional oxidizing power of manganese-fluorine species and opens new avenues in transition-metal halide chemistry. unist.ac.kr
The role of high-valent manganese species is also central to mechanistic proposals for water oxidation, a key process in artificial photosynthesis. nih.gov While not always involving direct manganese-fluorine bonds in the active site for water splitting, the principles of generating high-valent manganese-oxo species are related. Studies on homogeneous manganese-based water oxidation catalysts have led to the isolation and characterization of Mn(IV,IV)(μ-O)2 core complexes, which are proposed as key intermediates in the catalytic cycle. nih.gov The ability of ligands, including those that could be fluorinated to tune electronic properties, to stabilize such high-valent states is critical for catalytic turnover. nih.govacs.org The high-spin Mn3+ state is considered a highly active site for oxygen evolution due to the Jahn-Teller effect weakening the Mn(III)-O bond, though its stability is a challenge. rsc.orgdoi.org
Table 2: Examples of Oxidative Catalysis by Manganese-Fluorine Species
| Catalyst System | Substrate Type | Transformation | Key Findings | Reference |
| Manganese salen complexes / KF | Benzylic C-H bonds | Oxidative C-H Fluorination | Efficient and selective fluorination of benzylic positions. | nih.govcapes.gov.br |
| Manganese porphyrin / AgF | Aliphatic C-H bonds | Oxidative C-H Fluorination | Catalytic cycle involves a trans-difluoro manganese(IV) intermediate. | nih.gov |
| [MnIV(TBDAP)(F)2]2+ | Mesitylene | Four-electron oxidation | Catalyst has an exceptionally high reduction potential (1.61 V vs SCE). | unist.ac.kr |
| This table summarizes key findings from studies on oxidative catalysis involving manganese and fluorine. unist.ac.krnih.govnih.govcapes.gov.br |
Electrochemical Research on Manganese Fluoride Materials
Fundamental Electrochemical Conversion Mechanisms
The primary electrochemical mechanism for manganese fluoride (B91410) in lithium-ion batteries is a conversion reaction. During the initial discharge, MnF₂ reacts with lithium ions to form metallic manganese (Mn) and lithium fluoride (LiF). osti.gov This process involves a significant structural and microstructural transformation within the electrode material. osti.govacs.org
The initial discharge typically shows a voltage plateau around 0.7 V, which is characteristic of the conversion reaction of MnF₂ to metallic Mn and LiF. acs.orgrsc.orgrsc.org Subsequent charging and discharging cycles are thought to involve the conversion between metallic Mn and MnF₂. acs.org However, the reversibility of this reaction can be poor, leading to a lower Coulombic efficiency compared to other conversion materials like manganese oxide (MnO). acs.org
Ex-situ high-resolution transmission electron microscopy (HRTEM) has been used to study the microscopic changes during the conversion reaction. rsc.org These studies reveal that the initial MnF₂ particles, often in the nanometer range, are converted into smaller, darker contrast particles believed to be metallic Mn. osti.gov Quantitative operando Electron Paramagnetic Resonance (EPR) has also been employed to investigate the redox mechanisms, suggesting a direct reduction of MnF₃ to metallic Mn and LiF in the first discharge, followed by a conversion between metallic Mn and MnF₂ in subsequent cycles. acs.org
A notable phenomenon observed during the cycling of manganese fluoride electrodes is a gradual increase in capacity, which is often attributed to the activation of the electrode and the formation of an organic gel/polymer layer during the conversion reaction. rsc.org
Studies of Ionic Diffusion Pathways within this compound Frameworks
Efficient ion transport is crucial for the performance of electrode materials. In this compound, the focus is on facilitating the diffusion of lithium ions (Li⁺). The nanostructuring of MnF₂ is a key strategy to improve ionic diffusion. By reducing the particle size to the nanoscale, the diffusion pathways for Li⁺ are effectively shortened. rsc.orgrsc.organl.gov
For instance, MnF₂ nanorods with small diameters have been shown to exhibit better rate capability because the shortened radial diffusion pathways facilitate faster transfer of both Li⁺ and electrons. rsc.org Similarly, the use of porous architectures, such as those derived from Metal-Organic Frameworks (MOFs), can provide excellent pathways for ion diffusion. rsc.org
In more complex fluoride structures, such as fluoride phosphates like Na₂MnPO₄F, theoretical calculations have been used to investigate ion diffusion kinetics. These studies have shown that in certain crystal structures, there are specific directional pathways for ion migration. For example, in Na₂MnPO₄F, Na⁺ ions have been shown to diffuse along the b-direction, which aligns with the F-ion backbone. nih.gov The introduction of fluorine into manganese oxide structures can also create intergrowths of different structural types (e.g., tunnel and layered), which can influence ionic diffusion. mdpi.com Furthermore, in certain layered-spinel composite structures, the spinel phase can offer faster 3D Li-ion diffusion pathways compared to the 2D pathways in the layered structure. acs.org
Electronic Conductivity Investigations in this compound Electrodes
A significant challenge for this compound as an electrode material is its inherently poor electronic conductivity, which stems from its large band gap and the highly ionic nature of the Mn-F bond. rsc.orgoaepublish.com This low conductivity hinders electron transport and can lead to large overpotentials and poor rate performance. rsc.orgrsc.org
To address this issue, a primary strategy is the creation of composites with highly conductive materials, most commonly carbon. rsc.orgoaepublish.com Various forms of carbon, such as acetylene (B1199291) black, graphene, and nitrogen-doped carbon, have been used to enhance the electronic conductivity of MnF₂ electrodes. rsc.orgmdpi.com These conductive additives create a network that facilitates electron transport to the active material. rsc.org For example, wrapping MnF₂ particles in a nitrogen-doped carbon shell or anchoring MnF₂ nanoparticles on few-layer graphene nanosheets has been shown to significantly improve electrochemical performance. rsc.org
The formation of MnF₂ as part of the cathode electrolyte interphase (CEI) in other battery systems, such as on LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, has been shown to decrease the electronic conductivity of the electrode film. acs.org This highlights the insulating nature of MnF₂ and its detrimental impact on electron transport. acs.org
In some cases, doping with other elements has been explored to improve conductivity. For instance, doping iron-based fluorides with manganese has been shown to reduce the band gap and improve conductivity. rsc.org The presence of Mn³⁺ in fluorinated lithium manganese-rich oxides is also believed to increase electronic conductivity. acs.org
Impact of Structural Polymorphs on Electrochemical Behavior
Manganese dioxide (MnO₂), a related manganese compound, is known to exist in various polymorphic forms (e.g., α, β, γ, δ), each with unique structural and electrochemical properties. researchgate.netrsc.org This concept of polymorphism also extends to this compound.
Research has shown that mechanical processing, such as high-energy ball-milling of rutile-type MnF₂ (tetragonal, P4₂/mnm), can lead to a partial phase transformation to the α-PbO₂-type structure (orthorhombic, Pbcn). osti.gov However, in this particular study, this structural change did not lead to a significant improvement in electrochemical performance. osti.gov
In the broader context of fluoride-based cathode materials, polymorphism plays a critical role in determining electrochemical properties. For example, in weberite-type sodium transition metal fluorides, different polymorphs can exist with close formation energies, and their presence can significantly impact the electrochemical behavior, including capacity and cycling stability. nih.gov The electrochemical cycling itself can sometimes induce phase transformations. For instance, some weberite phases have been observed to transform into more stable perovskite-type structures upon cycling, leading to capacity fade. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing manganese(II) fluoride (MnF₂) in laboratory settings, and how do reaction conditions influence crystallinity?
- Answer : MnF₂ is typically synthesized via solid-state reactions (e.g., heating MnCO₃ with NH₄F at 300–400°C under inert atmosphere) or solution-based precipitation (e.g., mixing MnCl₂ with KF). Crystallinity depends on temperature, precursor purity, and reaction time. For reproducible results, inert gas flow (e.g., argon) minimizes oxidation, and slow cooling enhances crystal quality . Characterization via XRD and SEM is recommended to verify phase purity and morphology.
Q. Which analytical techniques are most reliable for characterizing manganese fluoride’s structural and electronic properties?
- Answer :
- XRD : Identifies crystal structure (e.g., tetragonal vs. rutile phase) and lattice parameters .
- XPS : Confirms oxidation states (Mn²⁺ vs. Mn³⁺) and fluorine bonding .
- FTIR/Raman spectroscopy : Detects Mn-F vibrational modes and defects .
- SEM/TEM : Resolves particle size and morphology, critical for catalysis studies .
Cross-validation with multiple techniques is essential to address instrumental limitations .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Answer :
- Use fume hoods to avoid inhalation of toxic dust (OEL: 0.15 mg/m³ for MnO₂ equivalents) .
- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Store in sealed containers away from moisture to prevent HF release .
Emergency procedures: Rinse exposed areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic properties of MnF₂ (e.g., antiferromagnetic vs. paramagnetic behavior)?
- Answer : Discrepancies often arise from sample purity, measurement techniques, or temperature calibration. For example:
- Neutron diffraction clarifies spin arrangements in antiferromagnetic phases .
- SQUID magnetometry must account for diamagnetic contributions from substrates.
- Reproduce experiments under controlled atmospheres and document batch-specific impurities (e.g., Mn³⁺ content) .
Q. What strategies optimize MnF₂ synthesis for high-performance battery cathode applications?
- Answer :
- Doping : Introduce Co²⁺ or Ni²⁺ to enhance ionic conductivity .
- Nanostructuring : Solvothermal synthesis produces nanoparticles with higher surface area for improved Li⁺ diffusion .
- Electrochemical testing : Use coin cells with Li metal anodes and ethylene carbonate/DMC electrolytes. Cycle stability data should include ≥100 charge/discharge cycles .
Q. How do computational models (DFT, MD) contribute to understanding MnF₂’s electronic structure and defect dynamics?
- Answer :
- Density Functional Theory (DFT) : Predicts bandgap (∼3.7 eV for bulk MnF₂) and vacancy formation energies .
- Molecular Dynamics (MD) : Simulates fluoride ion migration pathways in solid electrolytes .
- Validate models with experimental XRD and impedance spectroscopy data .
Methodological and Reproducibility Considerations
Q. How should researchers design experiments to ensure reproducibility in MnF₂ studies?
- Answer :
- Document synthesis parameters (precursor ratios, heating rates, atmosphere) in detail .
- Use internal standards (e.g., Si powder in XRD) for instrumental calibration .
- Share raw data (e.g., cyclovoltammetry curves) in supplementary materials to enable cross-lab validation .
Q. What statistical approaches are recommended for analyzing conflicting data on MnF₂’s catalytic activity?
- Answer :
- Apply ANOVA to compare catalytic performance across synthesis batches .
- Use error bars representing standard deviations from triplicate experiments .
- Report confidence intervals (e.g., 95%) for turnover frequency (TOF) calculations .
Interdisciplinary Applications
Q. How can MnF₂ be integrated into interdisciplinary studies (e.g., environmental science or photonics)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
